PF-9363
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxy-N-[4-methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-27-14-6-4-7-15(28-2)19(14)31(25,26)23-20-18-16(29-3)10-13(11-17(18)30-22-20)12-24-9-5-8-21-24/h4-11H,12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSQFPFWUAZOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)S(=O)(=O)NC2=NOC3=C2C(=CC(=C3)CN4C=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Epigenetic Siege: A Technical Guide to PF-9363's Mechanism of Action in ER+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of PF-9363 (also known as CTx-648), a first-in-class, orally bioavailable small molecule inhibitor targeting the histone acetyltransferases (HATs) KAT6A and KAT6B, in the context of Estrogen Receptor-positive (ER+) breast cancer. This document provides a comprehensive overview of the preclinical data, detailed experimental protocols, and the intricate signaling pathways affected by this novel therapeutic agent.
Executive Summary
This compound is a potent and selective dual inhibitor of the KAT6A and KAT6B histone acetyltransferases. In ER+ breast cancer, a significant dependency on KAT6A enzymatic function has been identified, particularly in tumors with KAT6A gene amplification. This compound exerts its anti-tumor effects by disrupting the epigenetic machinery that drives ER-mediated transcription. This leads to the downregulation of critical genes involved in the estrogen signaling pathway, cell cycle progression, and the maintenance of cancer stem-like cells. Notably, this compound has demonstrated efficacy in both endocrine therapy-sensitive and -resistant preclinical models, highlighting its potential as a novel therapeutic strategy for advanced ER+ breast cancer.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value (nM) | Cell Line(s) | Reference |
| KAT6A | Ki | 0.41 | - | [1][2] |
| KAT6B | Ki | 1.2 | - | [1][2] |
| KAT5 (Tip60) | Ki | 384 | - | [2] |
| KAT7 (HBO1) | Ki | 66 | - | [2] |
| KAT8 (MOF) | Ki | 570 | - | [2] |
| Cellular Activity | ||||
| ZR-75-1 (ER+) | IC50 | 0.3 | Breast Cancer | [2] |
| T47D (ER+) | IC50 | 0.9 | Breast Cancer | [2] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| ZR-75-1 Xenograft | This compound | 0.2 mg/kg PO QD | Significant | [3] |
| ZR-75-1 Xenograft | This compound | 1 mg/kg PO QD | Significant | [3] |
| ZR-75-1 Xenograft | This compound | 5 mg/kg PO QD | Significant | [3] |
| PDX Models (ST340, 23T, 50T) | This compound | Not Specified | Active | [2] |
| HCl-018 PDX | This compound + SNDX-5613 | This compound (QD) + SNDX-5613 (0.1% chow) | Cooperative anti-tumor activity | [4] |
Core Mechanism of Action: Epigenetic Reprogramming
This compound's primary mechanism of action is the inhibition of KAT6A and KAT6B, which are critical "writer" enzymes in the epigenetic regulation of gene expression.[5] These enzymes catalyze the acetylation of histone H3 at lysine 23 (H3K23Ac).[3][6] In ER+ breast cancer, KAT6A is frequently amplified and overexpressed, and its activity is essential for the transcription of estrogen receptor target genes.[3]
The inhibition of KAT6A/B by this compound leads to a global reduction in H3K23Ac levels.[4] This alteration in the histone code at the promoters of ER target genes results in reduced binding of RNA Polymerase II, a key component of the transcriptional machinery.[6][7] Consequently, the expression of genes crucial for the proliferation and survival of ER+ breast cancer cells is suppressed.[3][6]
Downregulation of the Estrogen Receptor Signaling Pathway
A pivotal effect of this compound is the downregulation of the ESR1 gene, which encodes for the estrogen receptor alpha (ERα).[2][3] By inhibiting KAT6A/B, this compound reduces the expression of ERα at both the mRNA and protein levels.[4] This dual action of suppressing the key driver of ER+ breast cancer and inhibiting the transcription of its target genes contributes to the potent anti-tumor activity of the compound.
Impact on Cell Cycle and Stem Cell Pathways
Epigenomic profiling studies, including RNA-seq and ATAC-seq, have revealed that this compound treatment leads to the downregulation of a specific set of genes involved not only in the ESR1 pathway but also in cell cycle progression and stem cell maintenance.[3][8] This broad impact on key cancer-related pathways underscores the multifaceted anti-neoplastic effects of targeting KAT6A/B.
Synergy with Menin Inhibitors
Recent research has uncovered a synergistic anti-proliferative effect when this compound is combined with menin inhibitors, such as SNDX-5613.[9][10] Menin, a scaffold protein, is also implicated in the regulation of ER-driven transcription. The dual inhibition of KAT6A/B and menin leads to a more profound disruption of the ER transcriptional program, resulting in enhanced anti-tumor activity in ER+ breast cancer models, including those with endocrine resistance.[4][9][10] This combination therapy displaces both KAT6A and the Menin-KMT2A complex from the promoters of ER target genes, leading to a significant loss of RNA Polymerase II binding.[4][10]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.
Caption: this compound inhibits KAT6A/B, preventing H3K23 acetylation and suppressing ER-driven transcription.
Caption: Dual inhibition of KAT6A/B and Menin synergistically disrupts ER-driven transcription.
Caption: A typical experimental workflow for RNA-sequencing analysis of this compound-treated cells.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability and Proliferation Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in ER+ breast cancer cell lines.
-
Protocol:
-
ER+ breast cancer cell lines (e.g., ZR-75-1, T47D) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
After a specified incubation period (e.g., 5-7 days), cell viability is assessed using a commercial reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Western Blotting for Protein Expression Analysis
-
Objective: To assess the effect of this compound on the protein levels of H3K23Ac and ERα.
-
Protocol:
-
Cells are treated with this compound or DMSO for the desired time and concentration.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Membranes are incubated with primary antibodies against H3K23Ac, total Histone H3, ERα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
RNA-Sequencing (RNA-Seq)
-
Objective: To perform a global analysis of gene expression changes induced by this compound.
-
Protocol:
-
ER+ breast cancer cells are treated with this compound (e.g., 30 nM) or DMSO for specified durations (e.g., 2 or 5 days).[11]
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
RNA quality and quantity are assessed using a Bioanalyzer (Agilent).
-
mRNA is enriched using poly(A) selection.
-
Sequencing libraries are prepared, including cDNA synthesis, adapter ligation, and PCR amplification.
-
Libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
-
Raw sequencing reads are aligned to the human reference genome.
-
Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between this compound- and DMSO-treated samples.
-
Gene Set Enrichment Analysis (GSEA) is conducted to identify enriched biological pathways.
-
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq)
-
Objective: To investigate changes in chromatin accessibility following this compound treatment.
-
Protocol:
-
Cells are treated with this compound or DMSO as in the RNA-seq protocol.
-
Nuclei are isolated from a small number of cells (e.g., 50,000).
-
The Tn5 transposase is used to simultaneously fragment the DNA in open chromatin regions and ligate sequencing adapters.
-
The transposed DNA is purified and amplified by PCR.
-
The resulting library is sequenced.
-
Data analysis involves mapping reads to the genome and identifying peaks that represent regions of open chromatin.
-
Differential accessibility analysis is performed to compare open chromatin regions between treated and control cells.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
-
Objective: To determine the genomic occupancy of specific proteins (e.g., ERα, RNA Pol II, KAT6A) and histone marks (e.g., H3K23Ac).
-
Protocol:
-
Cells are cross-linked with formaldehyde to fix protein-DNA interactions.
-
Chromatin is sheared into small fragments by sonication or enzymatic digestion.
-
An antibody specific to the target protein or histone modification is used to immunoprecipitate the chromatin complexes.
-
The cross-links are reversed, and the DNA is purified.
-
Sequencing libraries are prepared from the immunoprecipitated DNA.
-
High-throughput sequencing is performed.
-
Data analysis involves mapping reads, identifying enriched regions (peaks), and comparing peak distributions between different conditions.
-
Conclusion and Future Directions
This compound represents a promising novel epigenetic therapy for ER+ breast cancer. Its mechanism of action, centered on the inhibition of KAT6A/B and the subsequent disruption of ER-driven transcription, provides a strong rationale for its clinical development. The synergistic activity observed with menin inhibitors opens up exciting possibilities for combination therapies that could overcome resistance to current standard-of-care treatments. Further research will be crucial to fully delineate the clinical potential of this compound, including the identification of predictive biomarkers to select patients most likely to benefit from this targeted epigenetic approach. The ongoing clinical trials of KAT6 inhibitors will provide valuable insights into the safety and efficacy of this new class of anti-cancer agents.[4][12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. | BioWorld [bioworld.com]
- 3. oncologyone.com.au [oncologyone.com.au]
- 4. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. researchgate.net [researchgate.net]
- 11. GEO Accession viewer [ncbi.nlm.nih.gov]
- 12. Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent and Selective KAT6A/B Inhibitor PF-9363: A Technical Guide to its Effect on Histone H3K23 Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9363, also known as CTx-648, is a first-in-class, potent, and selective small molecule inhibitor of the lysine acetyltransferases KAT6A and KAT6B.[1][2] These enzymes play a crucial role in the regulation of gene expression through the acetylation of histone H3 at lysine 23 (H3K23ac), a key epigenetic mark associated with active transcription.[3][4] Dysregulation of KAT6A and KAT6B activity has been implicated in various cancers, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the effect of this compound on H3K23 acetylation, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathway and experimental workflows.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of the KAT6A and KAT6B enzymes.[2] As part of a larger protein complex, KAT6A/B utilizes acetyl-CoA as a cofactor to transfer an acetyl group to the lysine 23 residue of histone H3.[3] This acetylation neutralizes the positive charge of the lysine residue, leading to a more relaxed chromatin structure that is permissive for transcription. By binding to the active site of KAT6A and KAT6B, this compound competitively inhibits this acetyl transfer, resulting in a global reduction of H3K23 acetylation.[4] This, in turn, leads to a more condensed chromatin state and the downregulation of genes involved in pathways critical for cancer cell proliferation and survival, such as the estrogen receptor (ER) signaling pathway.[4][5]
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data reported for this compound, demonstrating its high potency and selectivity.
| Parameter | Target/Cell Line | Value | Reference |
| Ki | KAT6A | 0.41 nM | [6] |
| KAT6B | 1.2 nM | [6] | |
| IC50 (Cell Proliferation) | ZR-75-1 (ER+ Breast Cancer) | 0.3 nM | [5][7] |
| T47D (ER+ Breast Cancer) | 0.9 nM | [5][7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to studying this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of this compound action on H3K23 acetylation.
Caption: Workflow for assessing this compound's effect on H3K23ac.
Experimental Protocols
Histone Extraction from Cultured Cells
This protocol describes the acid extraction of histones for subsequent analysis by Western blotting.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% NaN3
-
0.2 N Hydrochloric Acid (HCl)
-
Distilled water (dH2O)
-
Bradford assay reagent
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of TEB and lyse on a rotator for 10 minutes at 4°C.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Wash the nuclear pellet with 1 mL of TEB and centrifuge again as in the previous step.
-
Resuspend the nuclear pellet in 400 µL of 0.2 N HCl and incubate on a rotator overnight at 4°C to extract histones.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the histones to a new tube.
-
Determine the protein concentration using a Bradford assay.
-
Store the histone extracts at -80°C.
Western Blot Analysis of H3K23 Acetylation
This protocol details the detection and quantification of H3K23ac levels in histone extracts.
Materials:
-
Histone extracts (from Protocol 1)
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (e.g., 15%)
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (Lys23) and anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Thaw histone extracts on ice. Mix an appropriate amount of histone extract with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-H3K23ac antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-Histone H3 antibody as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the H3K23ac signal to the total H3 signal.
Chromatin Immunoprecipitation (ChIP)
This protocol provides a general framework for performing ChIP to analyze the genome-wide distribution of H3K23ac following this compound treatment.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
Anti-acetyl-Histone H3 (Lys23) antibody
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Treat cultured cells with this compound or vehicle control.
-
Crosslink proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and wash the cells.
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclei in nuclear lysis buffer and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Clarify the lysate by centrifugation.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-H3K23ac antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using a DNA purification kit.
-
The purified DNA can then be analyzed by qPCR or prepared for high-throughput sequencing (ChIP-seq).
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate that specifically targets the epigenetic writers KAT6A and KAT6B. Its ability to potently and selectively reduce histone H3K23 acetylation provides a valuable mechanism for modulating gene expression in cancer and other diseases. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the biological roles of KAT6A/B and the therapeutic potential of their inhibition.
References
- 1. drughunter.com [drughunter.com]
- 2. oncologyone.com.au [oncologyone.com.au]
- 3. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Target Validation of PF-9363 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target validation of PF-9363 (also known as CTx-648), a first-in-class, potent, and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B. We delve into its mechanism of action, summarize its efficacy in various cancer cell lines with a focus on quantitative data, and provide detailed experimental protocols for key validation assays. This document is intended to serve as a valuable resource for researchers in oncology and drug development who are interested in the therapeutic potential of targeting epigenetic regulators.
Introduction
This compound is an orally bioavailable small molecule that selectively inhibits the enzymatic activity of KAT6A and its paralog KAT6B.[1][2] These enzymes are histone lysine acetyltransferases (HATs) that play a crucial role in regulating gene expression through the acetylation of histone H3 at lysine 23 (H3K23Ac).[3][4] Dysregulation of KAT6A/B activity has been implicated in the pathogenesis of several cancers, particularly in estrogen receptor-positive (ER+) breast cancer, where KAT6A is frequently amplified.[4][5] this compound has emerged as a promising therapeutic agent by demonstrating potent anti-tumor activity in preclinical models of ER+ breast cancer.[2][3] This guide will explore the scientific evidence supporting the validation of KAT6A/B as a therapeutic target for this compound in cancer.
Target Validation and Mechanism of Action
The primary molecular target of this compound is the enzymatic activity of the KAT6A/B histone acetyltransferases.[6]
The KAT6A/B Signaling Pathway
KAT6A and KAT6B are critical epigenetic "writers" that catalyze the transfer of an acetyl group to lysine residues on histone tails, most notably H3K23. This acetylation event is associated with a more open chromatin structure, facilitating the recruitment of transcriptional machinery and subsequent gene expression.[2] In the context of ER+ breast cancer, KAT6A/B activity is linked to the expression of genes involved in the estrogen receptor (ESR1) pathway, cell cycle progression, and the maintenance of stem cell-like properties.[3][4]
This compound acts as a competitive inhibitor of KAT6A/B, preventing the acetylation of H3K23.[7] This inhibition leads to a condensed chromatin state at target gene promoters, resulting in the downregulation of key oncogenic signaling pathways.[2]
Efficacy of this compound in Cancer Cell Lines
The anti-tumor activity of this compound has been evaluated in various cancer cell lines, with a particular focus on those with KAT6A amplification or overexpression.
Quantitative Analysis of In Vitro Potency
The half-maximal inhibitory concentration (IC50) of this compound has been determined in several ER+ breast cancer cell lines, demonstrating its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| ZR-75-1 | ER+ Breast Cancer | 0.3 | [6] |
| T47D | ER+ Breast Cancer | 0.9 | [6] |
| MCF7 | ER+ Breast Cancer | Not explicitly stated, but sensitive | [6] |
| CAMA-1 | ER+ Breast Cancer | Not explicitly stated, but sensitive | [3] |
Phenotypic Effects in Cancer Cells
Treatment of sensitive cancer cell lines with this compound has been shown to induce a range of anti-tumor phenotypes:
-
Downregulation of H3K23Ac: A key pharmacodynamic biomarker of this compound activity is the reduction in global H3K23 acetylation levels.[6]
-
Cell Cycle Arrest: Inhibition of KAT6A/B leads to the downregulation of genes involved in cell cycle progression, resulting in cell cycle arrest.[2][3]
-
Inhibition of Tumor Growth in Vivo: In patient-derived xenograft (PDX) models of ER+ breast cancer, this compound demonstrated strong anti-tumor activity.[3][4]
Experimental Protocols
The following are generalized protocols for key experiments used in the validation of this compound's target and efficacy.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a luminometer.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blotting for H3K23Ac
This technique is used to detect and quantify the levels of H3K23 acetylation in cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-H3K23Ac, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against H3K23Ac overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell lines or patient-derived tumor fragments
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells or tumor fragments subcutaneously into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, different doses of this compound).
-
Administer this compound or vehicle daily via oral gavage.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
Clinical Development
The promising preclinical data for KAT6A/B inhibitors, such as this compound, has led to the initiation of clinical trials. A related KAT6A/B inhibitor, PF-07248144, is currently in a Phase 1 clinical study for advanced or metastatic solid tumors, including breast, prostate, and lung cancer.[5][8]
Conclusion
This compound represents a novel and promising therapeutic strategy for cancers with dysregulated KAT6A/B activity, particularly ER+ breast cancer. Its potent and selective inhibition of KAT6A/B leads to the downregulation of key oncogenic pathways, resulting in significant anti-tumor effects in preclinical models. The ongoing clinical evaluation of KAT6A/B inhibitors will be crucial in determining their therapeutic potential in patients. This guide provides a foundational understanding of the target validation of this compound and offers a framework for further research in this exciting area of oncology drug development.
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncologyone.com.au [oncologyone.com.au]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Oncogenic Roles of KAT6A and KAT6B: A Technical Guide for Researchers
An In-depth Examination of the Mechanisms and Therapeutic Potential of Two Key Histone Acetyltransferases in Cancer
The lysine acetyltransferases (KATs) KAT6A and KAT6B, members of the MYST (Moz, Ybf2/Sas3, Sas2, Tip60) family of histone acetyltransferases, have emerged as critical players in the epigenetic landscape of cancer.[1] Initially identified through their involvement in chromosomal translocations in acute myeloid leukemia (AML), their roles have expanded to encompass a variety of solid tumors.[2][3] This technical guide provides a comprehensive overview of the oncogenic functions of KAT6A and KAT6B, detailing their mechanisms of action, involvement in key signaling pathways, and the experimental methodologies used to elucidate their roles. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the development of novel therapeutic strategies.
The Oncogenic Landscape of KAT6A and KAT6B
KAT6A and KAT6B are frequently dysregulated in cancer through various mechanisms, including gene fusion, amplification, overexpression, and mutation. Their oncogenic activities are often context-dependent, influencing tumorigenesis by altering gene expression programs that control cell proliferation, survival, and differentiation.[1]
KAT6A: A Multifaceted Oncogene
KAT6A's role as an oncogene is well-documented in both hematological malignancies and solid tumors.
-
Acute Myeloid Leukemia (AML): KAT6A was first implicated in cancer through its fusion with CREB-binding protein (CBP) in the t(8;16)(p11;p13) translocation, a recurrent event in a subtype of AML.[2][3] Other fusion partners, such as p300 and TIF2, have also been identified.[2] The resulting fusion proteins often lead to aberrant histone acetylation and dysregulation of gene expression, promoting leukemogenesis.[4] The KAT6A-TIF2 fusion, for instance, can immortalize myeloid progenitor cells and induce AML in mouse models.[2][5] Mechanistically, KAT6A drives the expression of critical leukemogenic genes, including MYC, MYB, and FLT3, by maintaining promoter H3K9 acetylation.[4]
-
Breast Cancer: The chromosome 8p11-p12 amplicon, present in 12-15% of breast cancers, frequently includes KAT6A.[2] This amplification leads to KAT6A overexpression, which is associated with reduced overall survival in patients with luminal breast cancer.[2] Knockdown of KAT6A in breast cancer cells harboring this amplicon reduces proliferation, viability, and clonogenic capacity.[2] Furthermore, KAT6A has been shown to play a role in breast cancer stem cell activity and differentiation.[2]
-
Glioblastoma (GBM): In glioblastoma, KAT6A is upregulated, and its expression correlates with poorer patient survival.[3][6] It promotes glioma tumorigenesis by activating the PI3K/AKT signaling pathway.[3][6]
-
Ovarian Cancer: KAT6A is overexpressed in a significant percentage of ovarian cancer tissues and is associated with shorter overall survival.[7] It promotes tumorigenicity and chemoresistance in ovarian cancer cells.[7][8]
-
Non-Small Cell Lung Cancer (NSCLC): Elevated levels of KAT6A protein have been observed in NSCLC tumors compared to non-malignant lung tissue, suggesting an oncogenic role in this cancer type.[9][10]
KAT6B: A Dichotomous Role in Cancer
The role of KAT6B in cancer is more complex, with evidence supporting both oncogenic and tumor-suppressive functions depending on the cellular context.
-
Oncogenic Role: Genetic changes involving KAT6B, such as chromosomal translocations, have been associated with AML and therapy-related myelodysplastic syndrome.[11][12] These translocations are thought to alter histone modification, leading to impaired gene regulation and uncontrolled cell growth.[11][12] In prostate cancer, KAT6B has been shown to positively regulate cell proliferation through the PI3K-AKT signaling pathway.[13]
-
Tumor Suppressor Role: In contrast, studies in small cell lung cancer (SCLC) have identified homozygous deletions of KAT6B, suggesting a tumor-suppressive function.[13][14][15] Depletion of KAT6B in SCLC cells enhances cancer growth in vitro and in vivo, while its restoration induces tumor suppressor-like features.[13][15] This tumor-inhibitory role is attributed to its histone H3 Lys23 acetyltransferase activity.[13][15]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the oncogenic roles of KAT6A and KAT6B.
| Cancer Type | Genetic Alteration | Frequency | Effect on Expression | Clinical Correlation | Reference |
| KAT6A | |||||
| Breast Cancer | 8p11-p12 Amplicon | 12-15% | Overexpression | Reduced Overall Survival | [2] |
| Ovarian Cancer | High Expression | 75% (30 of 40 tissues) | Overexpression | Shorter Overall Survival | [7] |
| Glioblastoma | - | Upregulated | Overexpression | Poorer Patient Survival | [3][6] |
| Non-Small Cell Lung Cancer | - | Elevated Protein Levels | Overexpression | - | [9][10] |
Table 1: Frequency and Clinical Correlation of KAT6A Alterations in Solid Tumors.
| Cell Line | Experiment | Result | Quantitative Change | Reference |
| KAT6A | ||||
| SUM-52 (Breast Cancer) | shRNA Knockdown | Reduced Mammosphere Formation | ~50% reduction | [2] |
| U87, LN229 (Glioblastoma) | shRNA Knockdown | Inhibited Tumor Growth (Xenograft) | Significant reduction | [3] |
| A2780 (Ovarian Cancer) | shRNA Knockdown | Impaired Proliferation (Xenograft) | Significant reduction | [16] |
| KAT6B | ||||
| NCI-N417, HCC-33 (SCLC) | shRNA Depletion | Increased Colony Formation | Significant increase | [11] |
| NCI-N417 (SCLC) | shRNA Depletion | Increased Tumor Volume (Xenograft) | Significant increase | [11] |
Table 2: Summary of In Vitro and In Vivo Functional Assay Results.
Signaling Pathways and Molecular Mechanisms
KAT6A and KAT6B exert their oncogenic effects by influencing key signaling pathways that are fundamental to cancer cell biology.
KAT6A-Regulated Signaling Pathways
-
PI3K/AKT Pathway: In glioblastoma, KAT6A acetylates histone H3 at lysine 23 (H3K23ac), which recruits the nuclear receptor binding protein TRIM24.[3][6] This complex then activates the transcription of PIK3CA, the catalytic subunit of PI3K, leading to the activation of the PI3K/AKT signaling cascade and promoting tumorigenesis.[3][6][17]
-
Wnt/β-catenin Pathway: In ovarian cancer, KAT6A acetylates the E3 ubiquitin ligase COP1, which inhibits the ubiquitination and subsequent degradation of β-catenin.[16] The stabilized β-catenin then activates the Wnt signaling pathway, promoting tumorigenicity and chemoresistance.[16]
-
MYC Regulation: In AML, KAT6A plays a crucial role in a "writer-reader" module that drives oncogenic gene expression.[4][12] KAT6A acts as the "writer" by catalyzing H3K9 acetylation at gene promoters, including the MYC promoter. This acetylation mark is then "read" by the acetyllysine reader ENL, which recruits the Super Elongation Complex (SEC) to release paused RNA Polymerase II, thereby driving the transcription of critical leukemogenic genes like MYC.[4][12]
KAT6B-Regulated Signaling Pathways
-
PI3K/AKT Pathway: In prostate cancer, KAT6B has been shown to positively regulate the PI3K/AKT signaling pathway, thereby promoting cell proliferation.[13][14]
-
Tumor Suppressor Function: In SCLC, KAT6B acts as a tumor suppressor through its histone H3 Lys23 acetyltransferase activity.[1][11][13] This activity is crucial for the expression of genes that inhibit cancer growth.[11][13]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the oncogenic roles of KAT6A and KAT6B.
shRNA-Mediated Gene Knockdown
Objective: To stably suppress the expression of KAT6A or KAT6B in cancer cell lines to study the functional consequences.
Materials:
-
shRNA lentiviral expression vectors (e.g., pLKO.1)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Target cancer cell lines
-
Puromycin
-
Reagents for RNA extraction, cDNA synthesis, and qRT-PCR
-
Antibodies for Western blotting
Protocol:
-
shRNA Design and Cloning: Design and synthesize shRNA oligonucleotides targeting specific sequences of KAT6A or KAT6B mRNA. Anneal the oligos and ligate them into a suitable lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cancer cells with the harvested lentivirus in the presence of polybrene.
-
Selection: Select for successfully transduced cells by adding puromycin to the culture medium.
-
Validation of Knockdown: Confirm the knockdown of KAT6A or KAT6B expression at both the mRNA level (qRT-PCR) and protein level (Western blotting).
-
Functional Assays: Use the knockdown cell lines for downstream functional assays, such as proliferation, migration, and invasion assays.
Colony Formation Assay
Objective: To assess the ability of single cells to proliferate and form colonies, a measure of clonogenic survival and self-renewal.
Materials:
-
Control and KAT6A/KAT6B knockdown cancer cell lines
-
6-well plates
-
Culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Gently wash the wells with PBS.
-
Fix the colonies with 10% formalin for 10 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
In Vivo Tumorigenesis Assay (Xenograft Model)
Objective: To evaluate the effect of KAT6A or KAT6B expression on tumor growth in a living organism.
Materials:
-
Control and KAT6A/KAT6B knockdown cancer cell lines
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Harvest and resuspend the cancer cells in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneous Injection: Inject a defined number of cells (e.g., 1-5 million) subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation and measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at a specific time point.
-
Tumor Analysis: Excise the tumors, weigh them, and process them for further analysis, such as histology, immunohistochemistry, or molecular analysis.
Immunoprecipitation and Western Blotting
Objective: To detect and quantify the expression of specific proteins (e.g., KAT6A, KAT6B, or downstream targets) in cell lysates.
Materials:
-
Cell lysates
-
Primary antibodies specific to the target proteins
-
Secondary antibodies conjugated to HRP
-
Protein A/G agarose beads (for IP)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation (for protein-protein interaction):
-
Incubate the cell lysate with a primary antibody overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
SDS-PAGE: Separate the proteins in the cell lysate or immunoprecipitated sample by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate the membrane with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)
Objective: To investigate the interaction of KAT6A or KAT6B with specific DNA regions in the genome.
Materials:
-
Formaldehyde for cross-linking
-
Cell lysis and chromatin shearing buffers
-
Sonicator or micrococcal nuclease for chromatin fragmentation
-
ChIP-grade antibodies against KAT6A or KAT6B
-
Protein A/G magnetic beads
-
Reagents for reverse cross-linking and DNA purification
-
Primers for qPCR or reagents for next-generation sequencing (ChIP-seq)
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade antibody against the protein of interest (KAT6A or KAT6B) overnight.
-
Immune Complex Capture: Use Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Therapeutic Targeting of KAT6A and KAT6B
The critical roles of KAT6A and KAT6B in driving cancer progression have made them attractive therapeutic targets. Several small molecule inhibitors targeting the acetyltransferase activity of KAT6A and/or KAT6B are currently in preclinical and clinical development. These inhibitors have shown promise in inducing cell cycle arrest and senescence in cancer cells.[18] The development of selective degraders of KAT6A is also an emerging strategy.[19][20]
Conclusion
KAT6A and KAT6B are key epigenetic regulators with significant and often complex roles in the pathogenesis of a wide range of cancers. Their dysregulation through various genetic and epigenetic mechanisms leads to the aberrant expression of oncogenes and the suppression of tumor suppressor genes, thereby driving tumor initiation and progression. A thorough understanding of their molecular mechanisms and their involvement in critical signaling pathways is essential for the development of novel and effective cancer therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the oncogenic functions of KAT6A and KAT6B and to explore their potential as therapeutic targets in precision oncology.
References
- 1. KAT6B Is a Tumor Suppressor Histone H3 Lysine 23 Acetyltransferase Undergoing Genomic Loss in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KAT6A, a Chromatin Modifier from the 8p11-p12 Amplicon is a Candidate Oncogene in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KAT6B May Be Applied as a Potential Therapeutic Target for Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. KAT6A and ENL form an epigenetic transcriptional control module to drive critical leukemogenic gene expression programs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. KAT5 and KAT6B are in positive regulation on cell proliferation of prostate cancer through PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KAT6B lysine acetyltransferase 6B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. The histone acetyltransferase KAT6A is recruited to unmethylated CpG islands via a DNA binding winged helix domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. artscimedia.case.edu [artscimedia.case.edu]
- 19. ossila.com [ossila.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Treating ZR-75-1 Cells with PF-9363
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9363 (also known as CTx-648) is a potent and highly selective first-in-class inhibitor of KAT6A and KAT6B histone acetyltransferases (HATs).[1][2][3][4] These enzymes play a crucial role in the regulation of gene transcription, cell cycle progression, and stem cell maintenance.[2][5][6] In the context of breast cancer, particularly the estrogen receptor-positive (ER+) subtype, KAT6A is frequently amplified and its overexpression is associated with a poorer clinical outcome.[2][5][6] The ZR-75-1 cell line, derived from a patient with ductal carcinoma, is an established model for ER+ breast cancer research.[7] This document provides detailed application notes and protocols for studying the effects of this compound on ZR-75-1 cells.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of KAT6A and its paralog KAT6B, which are responsible for the acetylation of histone H3 at lysine 23 (H3K23Ac).[2][5][8] This inhibition leads to a downregulation of H3K23Ac, a key epigenetic mark.[1][9] Consequently, the expression of a specific set of genes is altered, primarily those involved in the Estrogen Receptor 1 (ESR1) pathway, cell cycle regulation, and stem cell pathways.[1][2][5][9] By disrupting these critical cellular processes, this compound demonstrates potent anti-tumor activity in ER+ breast cancer models, including those that have developed resistance to endocrine therapy.[2][8][10]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | Target | IC50 (nM) | Ki (nM) | Reference |
| ZR-75-1 | ER+, KAT6A-high | KAT6A/KAT6B | 0.3 | KAT6A: 0.41, KAT6B: 1.2 | [1][10] |
| T47D | ER+, KAT6A-high | KAT6A/KAT6B | 0.9 | KAT6A: 0.41, KAT6B: 1.2 | [1][10] |
Table 2: Selectivity Profile of this compound
| Target | Ki (nM) | Reference |
| KAT6A | 0.41 | [3][10] |
| KAT6B | 1.2 | [3][10] |
| KAT5 (Tip60) | 384 | [10] |
| KAT7 (HBO1) | 66 | [10] |
| KAT8 (MOF) | 570 | [10] |
Signaling Pathway
The primary signaling pathway affected by this compound in ZR-75-1 cells is the KAT6A-mediated regulation of ER-driven gene expression.
Caption: this compound inhibits KAT6A/B, blocking H3K23 acetylation and ER-driven gene expression.
Experimental Protocols
ZR-75-1 Cell Culture
This protocol outlines the standard procedure for culturing and maintaining ZR-75-1 cells.
Caption: Workflow for the culture of ZR-75-1 cells from a frozen stock.
Materials:
-
ZR-75-1 cells (e.g., ATCC CRL-1500)
-
RPMI-1640 Medium (e.g., ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated (e.g., ATCC 30-2020)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
T-75 cell culture flasks
-
Centrifuge tubes
-
Serological pipettes
-
Incubator (37°C, 5% CO2)
Complete Growth Medium:
-
RPMI-1640 Medium
-
10% Fetal Bovine Serum
Procedure:
-
Thawing: Quickly thaw the cryovial of ZR-75-1 cells in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile hood.
-
Initial Culture: Transfer the thawed cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cells at approximately 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.
-
Resuspension: Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete growth medium.
-
Plating: Transfer the cell suspension to a T-75 flask. Ensure the medium is equilibrated to a pH of 7.0-7.6 in the incubator for at least 15 minutes prior to adding the cells.
-
Incubation: Incubate the culture at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Change: Renew the medium 2 to 3 times per week.
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the medium and briefly rinse the cell layer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach. Note that ZR-75-1 cells attach lightly and can form clumps.[7]
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension to break up clumps.
-
Centrifuge the cells at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and dispense into new flasks at a split ratio of 1:3.[7]
-
Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound on ZR-75-1 cells.
Materials:
-
ZR-75-1 cells
-
Complete growth medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl)[11]
-
Multichannel pipette
-
Plate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Harvest ZR-75-1 cells and resuspend them in complete growth medium. Seed 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium in a 96-well plate.[11][12] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a concentrated stock. The final concentration of DMSO should be consistent across all wells and typically below 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm or 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing protein expression levels (e.g., H3K23Ac, ERα) in ZR-75-1 cells following treatment with this compound.[1]
Caption: Key steps involved in Western blot analysis for protein expression.
Materials:
-
Treated and untreated ZR-75-1 cell pellets
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K23Ac, anti-ERα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncologyone.com.au [oncologyone.com.au]
- 3. selleckchem.com [selleckchem.com]
- 4. drughunter.com [drughunter.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ZR-75-1. Culture Collections [culturecollections.org.uk]
- 8. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]
- 10. | BioWorld [bioworld.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. ZR-75-1 Cells [cytion.com]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 15. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for PF-9363 in Patient-Derived Xenograft (PDX) Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PF-9363 (also known as CTx-648) in patient-derived xenograft (PDX) models of estrogen receptor-positive (ER+) breast cancer.
Introduction to this compound
This compound is a first-in-class, potent, and selective oral inhibitor of the histone acetyltransferases KAT6A and KAT6B.[1][2][3] These enzymes play a crucial role in regulating gene expression by acetylating histone H3 at lysine 23 (H3K23Ac).[4] In several cancers, including ER+ breast cancer, KAT6A is frequently amplified and overexpressed, which is associated with a poorer clinical outcome.[5][6] By inhibiting KAT6A/B, this compound downregulates the expression of genes involved in the estrogen receptor (ESR1) pathway, cell cycle progression, and stem cell maintenance, leading to anti-tumor activity.[4][5][6]
Patient-Derived Xenograft (PDX) Models
PDX models are generated by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[7][8] These models are considered more clinically relevant than traditional cell line-derived xenografts because they better recapitulate the heterogeneity, tumor microenvironment, and molecular characteristics of the original human tumor.[7][8] This makes them a valuable tool for preclinical drug evaluation, biomarker discovery, and personalized medicine studies.[8]
Mechanism of Action of this compound
The diagram below illustrates the signaling pathway affected by this compound.
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Ki (nM) |
| KAT6A | 0.41[1][2] |
| KAT6B | 1.2[1][2] |
| KAT7 | 66[1] |
| KAT5 | 384[1] |
| KAT8 | 570[1] |
Table 2: In Vitro Anti-proliferative Activity of this compound in ER+ Breast Cancer Cell Lines
| Cell Line | IC50 (nM) |
| ZR-75-1 | 0.3[1][9] |
| T47D | 0.9[1][9] |
Experimental Workflow for this compound PDX Study
The following diagram outlines the typical workflow for an in vivo efficacy study of this compound using PDX models.
References
- 1. | BioWorld [bioworld.com]
- 2. selleckchem.com [selleckchem.com]
- 3. drughunter.com [drughunter.com]
- 4. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncologyone.com.au [oncologyone.com.au]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: RNA-Seq Analysis of Gene Expression Changes Induced by PF-9363
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9363, also known as CTx-648, is a potent and highly selective first-in-class inhibitor of the KAT6A and KAT6B histone acetyltransferases (HATs).[1][2][3][4] These enzymes play a crucial role in the regulation of gene expression through the acetylation of histone H3 at lysine 23 (H3K23ac).[1][5][6][7] Dysregulation of KAT6A/B activity has been implicated in various cancers, particularly in estrogen receptor-positive (ER+) breast cancer, where KAT6A is frequently amplified.[1][8] this compound has demonstrated significant anti-tumor activity in preclinical models by modulating the expression of key oncogenic pathways.[1][7][9][10]
This document provides detailed application notes and protocols for utilizing RNA sequencing (RNA-seq) to investigate the genome-wide transcriptional effects of this compound. The following sections will cover the mechanism of action, expected gene expression changes, a comprehensive experimental protocol for cell-based RNA-seq, and a robust data analysis pipeline.
Mechanism of Action and Expected Gene Expression Changes
This compound exerts its biological effects by directly inhibiting the catalytic activity of KAT6A and KAT6B, leading to a global reduction in H3K23 acetylation. This epigenetic modification is associated with active gene transcription. Consequently, treatment with this compound is expected to result in the downregulation of a specific set of genes.
Previous RNA-seq studies have consistently shown that this compound treatment in cancer cell lines, particularly ER+ breast cancer models, leads to the transcriptional repression of genes involved in several key pathways:
-
Estrogen Receptor (ESR1) Pathway: Significant downregulation of ESR1 and its target genes.[1][2][8]
-
Cell Cycle Progression: Repression of genes that drive the cell cycle, leading to cell cycle arrest.[1][2][8][10]
-
Stem Cell Pathways: Downregulation of genes associated with stem cell maintenance and self-renewal.[1][2][8]
Quantitative Data Summary
The following table summarizes the key characteristics of this compound.
| Parameter | Value | Reference |
| Target(s) | KAT6A, KAT6B | [3] |
| Ki for KAT6A | 0.41 nM | [3] |
| Ki for KAT6B | 1.2 nM | [3] |
| Mechanism of Action | Inhibition of H3K23 acetylation | [1] |
| Cellular IC50 (ZR-75-1) | 0.3 nM | [2] |
| Cellular IC50 (T47D) | 0.9 nM | [2] |
Experimental Protocols
This section details a standard protocol for treating cultured cancer cells with this compound and preparing RNA for subsequent sequencing.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a relevant cancer cell line. ER+ breast cancer cell lines such as ZR-75-1, T47D, or MCF7 are well-characterized responders to this compound.[2][9]
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach approximately 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[3] Further dilute the stock solution in cell culture medium to the desired final concentrations. A concentration range of 10 nM to 1 µM is a reasonable starting point for dose-response experiments.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Incubation: Incubate the cells for the desired treatment duration. Time points of 24, 48, and 72 hours are commonly used to assess both early and late transcriptional responses.[9]
-
Biological Replicates: Prepare a minimum of three biological replicates for each treatment condition and control to ensure statistical power.
RNA Isolation and Quality Control
-
Cell Lysis and RNA Extraction: At the end of the treatment period, wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., from a commercial RNA extraction kit). Proceed with RNA extraction according to the manufacturer's protocol.
-
RNA Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
RNA Quality Assessment: Assess the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality RNA-seq data.[11]
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: It is recommended to use a commercial RNA-seq library preparation kit that includes poly(A) selection for mRNA enrichment, as this compound's effects are primarily on protein-coding genes. Follow the manufacturer's instructions for cDNA synthesis, adapter ligation, and library amplification.
-
Library Quality Control: Validate the size and concentration of the prepared libraries using an automated electrophoresis system and a fluorometric quantification method (e.g., Qubit).
-
Sequencing: Pool the libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20-30 million reads per sample for differential gene expression analysis.
Data Analysis Protocol
The following protocol outlines a standard bioinformatics pipeline for analyzing RNA-seq data to identify differentially expressed genes following this compound treatment.
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.[12]
-
Read Trimming: If necessary, trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
Alignment to a Reference Genome: Align the trimmed reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.[13]
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[13]
-
Differential Gene Expression Analysis: Use statistical packages such as DESeq2 or edgeR to identify genes that are significantly differentially expressed between the this compound-treated and vehicle control groups.[12] A false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are common thresholds.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways affected by this compound.
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
RNA-Seq Experimental Workflow
Caption: Overview of the RNA-seq experimental and data analysis workflow.
References
- 1. oncologyone.com.au [oncologyone.com.au]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CSIRO Research Publications Repository [publications.csiro.au]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 13. RNA-Seq Analysis Pipeline [meegle.com]
Application Notes and Protocols: Preparation of PF-9363 Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9363, also known as CTx-648, is a potent and selective inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B.[1][2][3] These enzymes play a crucial role in the regulation of gene transcription through the acetylation of histone H3 at lysine 23 (H3K23Ac).[4][5] Dysregulation of KAT6A/B activity has been implicated in various cancers, particularly in estrogen receptor-positive (ER+) breast cancer, making this compound a valuable tool for research in this area.[1][4][5] Proper preparation of a this compound stock solution is the first critical step for ensuring reproducible and reliable results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro studies.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Citations |
| Synonyms | CTx-648 | [1][2][3] |
| Molecular Weight | 444.46 g/mol | [1][2][3][6] |
| Appearance | White to off-white solid | [2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][2][3][6] |
| Solubility in DMSO | 50-89 mg/mL (112.50-200.24 mM) | [1][2][3][6] |
| Powder Storage | -20°C for up to 3 years | [1][2][3][6] |
| Stock Solution Storage | -80°C for up to 1 year, or -20°C for up to 6 months. Aliquoting is recommended to avoid freeze-thaw cycles. | [1][2][3][6] |
Signaling Pathway of this compound Action
This compound exerts its biological effects by inhibiting the enzymatic activity of KAT6A and KAT6B, leading to a downstream cascade of events that ultimately impact gene expression and cell function.
Caption: Mechanism of action of this compound.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Protocol for Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different concentrations or volumes.
-
Pre-weigh this compound: In a sterile microcentrifuge tube, weigh out 4.44 mg of this compound powder.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder. It is crucial to use fresh, high-quality DMSO as moisture can reduce the solubility of this compound.[1][2]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, sonication can be used to aid dissolution.[2][3][6]
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[1][2] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[1][2][3][6]
Workflow for Stock Solution Preparation and Use in Cell Culture
The following diagram illustrates the overall workflow from receiving the powdered compound to its application in a cell culture experiment.
Caption: Experimental workflow for this compound.
Important Considerations
-
Solvent Quality: The use of high-purity, anhydrous DMSO is critical for achieving the reported solubility and stability of the stock solution.[1][2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound and precipitation. Aliquoting into single-use volumes is highly recommended.[1][2]
-
Working Dilutions: When preparing working concentrations in aqueous cell culture media, it is important to ensure that the final concentration of DMSO is not toxic to the cells (typically <0.5%). Perform a vehicle control experiment with the same final DMSO concentration to account for any solvent effects.
-
Safety: Handle this compound and DMSO in accordance with standard laboratory safety procedures, including the use of appropriate personal protective equipment (PPE). Review the Safety Data Sheet (SDS) for this compound before use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]
- 4. oncologyone.com.au [oncologyone.com.au]
- 5. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Measuring PF-9363 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9363 is a first-in-class, potent, and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B.[1][2] These enzymes play a crucial role in gene regulation by acetylating histone H3 at lysine 23 (H3K23ac), a modification associated with active gene expression.[3][4] Dysregulation of KAT6A/B activity is implicated in the pathogenesis of various cancers, particularly estrogen receptor-positive (ER+) breast cancer, where KAT6A is frequently amplified.[3][5][6] this compound has demonstrated anti-tumor activity by downregulating genes involved in the estrogen receptor (ESR1) pathway, cell cycle progression, and stem cell signaling.[1][3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines, along with data presentation and visualization of the relevant signaling pathway.
Data Presentation: this compound IC50 Values
The inhibitory activity of this compound has been quantified in several cancer cell lines, with results summarized in the table below. The IC50 values highlight the particular sensitivity of ER+ breast cancer cell lines with high KAT6A expression.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| ZR-75-1 | Breast Carcinoma (ER+) | 0.3 | [1][4][7] |
| T47D | Breast Carcinoma (ER+) | 0.9 | [1][4][7] |
| MCF-7 | Breast Adenocarcinoma (ER+) | Inhibition of H3K23ac observed, but specific IC50 for proliferation may vary due to compensatory mechanisms. | [1][8] |
| U2OS | Osteosarcoma | IC50 curve has been generated, but specific value not publicly reported. | [9] |
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of KAT6A and KAT6B. This leads to a reduction in the acetylation of histone H3 at lysine 23, which in turn represses the transcription of key oncogenic genes, particularly those regulated by the estrogen receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncologyone.com.au [oncologyone.com.au]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. | BioWorld [bioworld.com]
- 8. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. en.ice-biosci.com [en.ice-biosci.com]
Troubleshooting & Optimization
PF-9363 Technical Support Center: Solubility and Formulation Guide
Welcome to the technical support center for PF-9363. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility and formulation challenges for in vivo studies. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a poorly water-soluble compound.[1] Its solubility is significantly higher in organic solvents like Dimethyl Sulfoxide (DMSO). It is crucial to use freshly opened, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[2]
Q2: Why is a specialized formulation required for in vivo studies with this compound?
A2: Due to its low aqueous solubility, this compound requires a specific formulation to ensure it remains in solution or as a stable suspension when administered to animals. This is critical for achieving adequate absorption and consistent bioavailability.[3][4] Using a poor formulation can lead to underestimation of efficacy and toxicity due to limited exposure.[4] this compound is described as an orally bioavailable KAT6A/KAT6B inhibitor, and its formulation is key to this characteristic.[5][6][7]
Q3: What are the recommended formulations for this compound for in vivo experiments?
A3: Several vehicle formulations have been successfully used for in vivo studies with this compound, typically for oral (PO) or intraperitoneal (IP) administration.[8][9][10] Common formulations include combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[2][11][12] Another approach involves using cyclodextrins to improve solubility.[12]
Troubleshooting Guide
Issue 1: this compound powder is difficult to handle or weigh.
-
Question: My this compound powder is stuck to the vial. How can I handle it?
-
Answer: It is recommended to centrifuge the vial at 3000 rpm for a few minutes to collect the powder at the bottom, facilitating easier handling and weighing.[11]
Issue 2: The compound precipitates out of solution during formulation preparation.
-
Question: I'm following a formulation protocol, but the compound is crashing out. What should I do?
-
Answer: This can happen for several reasons. Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation issues.
It is critical to add the solvents in the correct order and ensure the solution is clear after each addition before proceeding to the next step.[11] Gentle heating and sonication can also be employed to aid dissolution.[12]
Issue 3: The final formulation is cloudy or appears to have two phases.
-
Question: My final formulation isn't a clear solution. Is this usable?
-
Answer: It depends on the protocol. Some formulations, like those using SBE-β-CD, are expected to be suspensions and may require sonication before use.[12] However, if a clear solution is expected, cloudiness or phase separation indicates a problem with solubility or stability. Re-check your protocol, solvent quality, and mixing procedures. The formulation should be used immediately after preparation for best results.[2]
Quantitative Data Summary
The following tables summarize the solubility and formulation data for this compound.
Table 1: Solubility of this compound in DMSO
| Vendor | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| TargetMol | 55 | 123.75 | Sonication is recommended.[11] |
| Selleck Chemicals | 89 | 200.24 | Use fresh, moisture-free DMSO.[2] |
| MedChemExpress | 50 | 112.50 | Ultrasonic assistance is needed. Hygroscopic DMSO affects solubility.[12] |
Table 2: Recommended In Vivo Formulations
| Formulation Composition | Final Concentration of this compound | Resulting Solution Type | Recommended Administration Route | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.0 mg/mL (4.5 mM) | Clear Solution | Oral (PO), Intraperitoneal (IP) | [11][12] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (4.68 mM) | Suspended Solution | Oral (PO), Intraperitoneal (IP) | [12] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (4.68 mM) | Clear Solution | Oral (PO) | [12] |
| 5% DMSO + 40% PEG300 + 55% PBS | Not Specified | Not Specified | Oral Gavage | [13] |
| 5% DMSO + 40% PEG300 + 55% Saline | Not Specified | Not Specified | Oral (PO) | [9] |
Experimental Protocols
Protocol 1: Preparation of a Clear Aqueous Formulation
This protocol is adapted from multiple suppliers and is suitable for achieving a clear solution for administration.
-
Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in 100% fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[12] Use sonication if necessary to fully dissolve the compound.
-
Add Co-solvents Sequentially:
-
Start with the required volume of PEG300.
-
Slowly add the DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80 to the mixture and mix again until clear.
-
Finally, add the saline dropwise while mixing to reach the final volume.
-
-
Final Checks: Ensure the final solution is clear. This formulation should be prepared fresh and used immediately.[2]
Caption: Workflow for preparing an aqueous formulation of this compound.
Protocol 2: Preparation of a Corn Oil-Based Formulation
This protocol is suitable for oral administration when a lipid-based vehicle is preferred.
-
Prepare a Stock Solution: Dissolve this compound in 100% fresh DMSO to a desired stock concentration (e.g., 20.8 mg/mL).[12]
-
Dilute in Corn Oil: Add the DMSO stock solution to the corn oil to achieve the final desired concentration (e.g., for a 10% DMSO in corn oil formulation, add 100 µL of the 20.8 mg/mL stock to 900 µL of corn oil).
-
Mix Thoroughly: Mix the solution evenly. This formulation should be used immediately for optimal results.[2]
Signaling Pathway Context
This compound is a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B.[2][5] These enzymes play a crucial role in gene expression regulation by acetylating histone H3 at lysine 23 (H3K23Ac).[5][8] In contexts such as ER+ breast cancer, KAT6A/B activity is linked to the expression of genes involved in estrogen signaling and cell cycle progression.[8][14] By inhibiting KAT6A/B, this compound downregulates these pathways, leading to anti-tumor activity.[5][12]
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
References
- 1. Evaluation of preclinical formulations for a poorly water-soluble compound [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. future4200.com [future4200.com]
- 5. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. oncologyone.com.au [oncologyone.com.au]
- 9. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorxiv.org [biorxiv.org]
- 14. pharmacytimes.com [pharmacytimes.com]
Troubleshooting high background in PF-9363 ChIP-seq
Welcome to the technical support center for troubleshooting high background in PF-9363 Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common issues and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target in the cell?
This compound (also known as CTx-648) is a potent and highly selective, first-in-class, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B.[1][2][3][4] Its primary mechanism of action is the inhibition of the acetylation of Histone H3 at lysine 23 (H3K23ac), a key epigenetic mark in gene regulation.[4][5]
Q2: How does this compound treatment affect chromatin and gene expression?
By inhibiting KAT6A/B, this compound leads to a reduction in global H3K23ac levels. This alteration in the epigenetic landscape can lead to changes in chromatin accessibility and, consequently, the downregulation of a specific set of genes.[6] Studies have shown that these genes are often involved in critical cellular pathways, including the Estrogen Receptor 1 (ESR1) pathway, cell cycle progression, and stem cell maintenance.[6][7]
Q3: What are the expected outcomes of a successful ChIP-seq experiment using an antibody against H3K23ac after this compound treatment?
A successful ChIP-seq experiment should demonstrate a significant reduction in H3K23ac peaks at specific genomic loci upon this compound treatment compared to a vehicle control. While global levels of H3K23ac are expected to decrease, the effect at individual gene promoters and enhancers can vary. It is also important to note that this compound treatment has been shown to induce a locus-specific loss of KAT6A occupancy at downregulated genes, without a global effect on KAT6A chromatin binding.
Troubleshooting Guide: High Background in this compound ChIP-seq
High background is a common issue in ChIP-seq experiments and can mask the true biological signal. When using an inhibitor like this compound, which modulates a specific histone modification, it is crucial to minimize non-specific signal.
| Problem | Potential Cause | Recommended Solution |
| High background in both this compound treated and vehicle control samples | Insufficient washing: Inadequate wash steps can lead to the retention of non-specifically bound chromatin. | Increase the number of wash steps and/or the salt concentration in the wash buffers. Consider using a buffer with a different salt, such as LiCl.[6] |
| Too much antibody: An excess of antibody can lead to non-specific binding to chromatin or the beads. | Titrate the antibody concentration to find the optimal amount that maximizes specific signal while minimizing background. | |
| Poor quality antibody: The antibody may have cross-reactivity with other proteins or may not be specific for H3K23ac. | Use a ChIP-validated antibody from a reputable supplier. Validate the antibody's specificity by Western blot.[2] | |
| Incomplete chromatin shearing: Large chromatin fragments are more likely to be non-specifically precipitated. | Optimize sonication or enzymatic digestion to achieve a fragment size range of 200-500 bp.[2][6] | |
| Contaminated reagents: Buffers or other reagents may be contaminated with DNA or other substances. | Prepare fresh buffers and use filtered pipette tips.[6] | |
| High background specifically in this compound treated samples | Inhibitor-induced chromatin changes: this compound treatment can alter chromatin structure, potentially exposing cryptic sites for non-specific antibody binding. | This is a complex issue. Ensure that all other potential causes of high background have been addressed. Consider performing a titration of this compound concentration and treatment time to find a window that effectively reduces H3K23ac without causing excessive chromatin disruption. |
| Off-target effects of this compound: Although highly selective, at high concentrations, off-target effects could contribute to unexpected chromatin changes. | Use the lowest effective concentration of this compound. Refer to dose-response experiments in the literature to guide your concentration selection. | |
| Low signal-to-noise ratio | Suboptimal this compound treatment: The concentration or duration of the inhibitor treatment may not be sufficient to induce a robust decrease in H3K23ac at target loci. | Optimize the this compound treatment conditions. Perform a time-course and dose-response experiment and assess H3K23ac levels by Western blot before proceeding to ChIP-seq. |
| Insufficient starting material: Too few cells will result in a low amount of target chromatin, making it difficult to distinguish from the background. | Increase the number of cells per immunoprecipitation.[6] |
Experimental Protocols
This compound Treatment of Cells for ChIP-seq
This protocol provides a general framework. Optimal conditions should be determined empirically for each cell line and experimental setup.
-
Cell Culture: Plate cells at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration.
-
Treatment: Replace the existing medium with the medium containing this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 8, 24, or 48 hours).
-
Harvesting: After incubation, proceed immediately to the crosslinking and chromatin preparation steps of your standard ChIP-seq protocol.
Recommended Starting Conditions for Optimization:
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 nM - 1 µM | A concentration of 50 nM has been used in screening assays. Start with a concentration known to inhibit H3K23ac in your cell line of interest, which can be determined by Western blot. |
| Treatment Time | 8 - 96 hours | RNA-seq experiments have utilized time points of 8, 48, and 96 hours. Shorter times may be sufficient to observe changes in histone acetylation. |
| Cell Number per IP | 1 x 10^6 - 1 x 10^7 | The optimal cell number depends on the abundance of the target histone mark and the quality of the antibody. |
| Antibody Amount per IP | 1 - 5 µg | This should be optimized for each new antibody lot. |
Signaling Pathway
The following diagram illustrates the signaling pathway involving KAT6A, which is inhibited by this compound.
Experimental Workflow
The following diagram outlines the key steps in a ChIP-seq experiment designed to investigate the effects of this compound.
References
- 1. Reduce background signal in ChIPseq - ChIP and Next Generation Sequencing [protocol-online.org]
- 2. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of PF-9363 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of PF-9363, particularly at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: I am observing unexpected phenotypic effects in my cell-based assays at high concentrations of this compound. What could be the cause?
A1: At concentrations significantly above the Ki for its primary targets, KAT6A and KAT6B, this compound may exhibit off-target activity against other lysine acetyltransferases (KATs), such as KAT5, KAT7, and KAT8.[1][2] Inhibition of these other KATs can lead to a variety of cellular effects unrelated to the inhibition of KAT6A/B. Refer to the selectivity profile in Table 1 to assess the likelihood of off-target engagement at your experimental concentration. It is recommended to perform a dose-response experiment to determine if the observed phenotype is dose-dependent and correlates with the inhibition of off-target kinases.
Q2: My experimental results with this compound are inconsistent across different cell lines or experiments. What could be causing this variability?
A2: Several factors could contribute to this variability:
-
Differential expression of off-target kinases: Cell lines may express varying levels of off-target kinases such as KAT5, KAT7, and KAT8. Higher expression of these off-targets could lead to more pronounced off-target effects at high concentrations of this compound.
-
Cellular context and signaling pathways: The functional consequences of inhibiting off-target kinases can be highly dependent on the specific cellular context and the activity of various signaling pathways within a given cell line.
-
Compound stability and solubility: Ensure consistent preparation and storage of this compound stock solutions. Poor solubility at high concentrations can lead to inaccurate dosing and variability in results.
To troubleshoot, consider verifying the expression levels of potential off-target kinases in your cell lines of interest and performing target engagement studies to confirm inhibitor binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent and selective inhibitor of the lysine acetyltransferases KAT6A (also known as MOZ) and KAT6B (also known as MORF).[3][4][5]
Q2: What are the known off-target effects of this compound at high concentrations?
A2: While highly selective for KAT6A/B at low nanomolar concentrations, this compound can inhibit other members of the MYST family of acetyltransferases at higher concentrations. Specifically, it has been shown to inhibit KAT7 (HBO1) at higher nanomolar concentrations and may also affect KAT5 (Tip60) and KAT8 (MOF) at micromolar concentrations.[1]
Q3: What are the potential downstream consequences of inhibiting the off-target kinases of this compound?
A3: Inhibition of the known off-target kinases of this compound can have the following potential downstream effects:
-
KAT7 (HBO1) Inhibition: KAT7 is involved in DNA replication and damage response. Its inhibition could lead to defects in these processes.
-
KAT5 (Tip60) Inhibition: KAT5 plays a crucial role in DNA repair, apoptosis, and cell cycle control. Off-target inhibition of KAT5 could impact these fundamental cellular processes.
-
KAT8 (MOF) Inhibition: KAT8 is the primary acetyltransferase for histone H4 at lysine 16 (H4K16ac), a mark associated with active transcription and chromatin decondensation. Inhibition of KAT8 could lead to widespread changes in gene expression.
Q4: How can I experimentally verify potential off-target effects of this compound in my system?
A4: Several experimental approaches can be used to identify and validate off-target effects. These include:
-
Kinome Profiling: A broad panel of kinases can be screened to identify potential off-target interactions.
-
Chemical Proteomics: This technique uses an immobilized version of the inhibitor to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding. An increase in the melting temperature of a protein in the presence of the inhibitor suggests a direct interaction.
Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Ki (nM) |
| KAT6A | 0.41[3] |
| KAT6B | 1.2[3] |
| KAT7 | 66 |
| KAT5 | 384 |
| KAT8 | 570 |
Experimental Protocols
1. Chemical Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying protein targets of a kinase inhibitor using affinity chromatography coupled with mass spectrometry.
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., Sepharose beads). The linker should be attached at a position on the molecule that does not interfere with its binding to target proteins.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest to a sufficient density.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the this compound-conjugated beads. As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
To identify specific binders, perform a competition experiment by incubating the lysate with the beads in the presence of an excess of free this compound.
-
Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) or by changing the pH.
-
Reduce and alkylate the eluted proteins, followed by in-solution or on-bead tryptic digestion to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the MS/MS spectra using a protein database search engine.
-
Compare the proteins identified from the this compound beads to the control beads and the competition experiment to identify specific interactors. Proteins that are significantly enriched on the this compound beads and whose binding is competed by free this compound are considered potential targets.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform a CETSA experiment to confirm the direct binding of this compound to a potential off-target protein in intact cells.
-
Cell Treatment:
-
Culture cells to a high density.
-
Treat the cells with either vehicle (e.g., DMSO) or a high concentration of this compound for a defined period.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 70°C.
-
Cool the samples to room temperature.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction of the lysate from the precipitated proteins by centrifugation at high speed.
-
-
Protein Quantification:
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Quantify the amount of the specific protein of interest in the soluble fraction using a method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the vehicle-treated and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein, confirming target engagement.
-
Mandatory Visualizations
References
PF-9363 stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, long-term storage, and handling of PF-9363 (also known as CTx-648). It includes troubleshooting guides and frequently asked questions to ensure optimal experimental outcomes.
Stability and Long-Term Storage Conditions
Proper storage of this compound is critical to maintain its integrity and activity. Below is a summary of the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years[1] | --- |
| 4°C | 2 years[2] | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 1 year[2][3][4] | Recommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles.[3] |
| -20°C | 6 months[2][5] | Suitable for shorter-term storage of stock solutions. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective first-in-class inhibitor of the lysine acetyltransferases KAT6A and KAT6B.[2][3][5] It functions by inhibiting the enzymatic activity of these proteins, which are involved in the acetylation of histones, specifically H3K23Ac.[6][7] This inhibition leads to the downregulation of gene expression programs associated with cancer, such as the Estrogen Receptor 1 (ESR1) pathway, cell cycle progression, and stem cell pathways.[4][6][7][8]
Q2: In what forms is this compound typically supplied?
A2: this compound is supplied as a solid, white to off-white powder.[2]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][3][4] It is soluble in DMSO at concentrations up to 50 mg/mL (112.50 mM) or higher, though sonication may be required.[2][9] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[3][4]
Q4: How should I prepare working solutions from a DMSO stock for in vitro and in vivo experiments?
A4: For in vitro cell-based assays, the DMSO stock solution can be further diluted in cell culture media to the desired final concentration. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[2][4] A typical protocol involves sequentially adding and mixing the components to ensure the compound remains in solution.[4] For example, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline mixture can be used.[4][9]
Troubleshooting Guide
Q1: My this compound powder appears clumpy or has adhered to the vial. What should I do?
A1: It is recommended to centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes to collect all the powder at the bottom before opening and weighing.[4]
Q2: I'm having trouble dissolving this compound in DMSO, or the solution appears cloudy.
A2: Ensure you are using fresh, high-purity, anhydrous DMSO, as absorbed moisture can reduce solubility.[3][4] Gentle warming and/or sonication can aid in dissolution.[4] If the solution remains cloudy, it may indicate that the solubility limit has been exceeded. Prepare a new solution at a slightly lower concentration.
Q3: My stock solution of this compound has been stored for a while. How can I be sure of its stability?
A3: To ensure the integrity of your stock solution, it is best to aliquot it upon preparation to minimize freeze-thaw cycles.[3] If a stock solution has been stored for a prolonged period, it is advisable to test its activity in a sensitive assay with a positive control before proceeding with critical experiments. For long-term storage, -80°C is recommended over -20°C.[2][3]
Q4: I am observing inconsistent results in my cell-based assays.
A4: Inconsistent results can arise from several factors. Ensure that the final concentration of DMSO in your cell culture medium is consistent across all treatments and is at a level that does not affect cell viability. Prepare fresh working dilutions from your stock solution for each experiment. Also, verify the passage number and health of the cell lines being used, as these can influence their response to treatment.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes a general method for assessing the effect of this compound on the proliferation of cancer cell lines, such as ER+ breast cancer cells (e.g., ZR-75-1, T47D, MCF7).[2][4]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Appropriate cell culture medium and supplements
-
ER+ breast cancer cell lines (e.g., ZR-75-1)
-
96-well plates
-
Cell proliferation reagent (e.g., resazurin-based)
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Mix well by vortexing and/or sonication until fully dissolved. Store aliquots at -80°C.
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to allow for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: The following day, prepare serial dilutions of this compound in cell culture medium from the 10 mM stock solution. Remove the old medium from the cells and add the medium containing the various concentrations of this compound (e.g., 0-1 µM).[2][4] Include a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1-5 days).[4][7]
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the IC50 value.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a KAT6A/B inhibitor.
Experimental Workflow for In Vitro Analysis
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]
- 5. This compound (CTx-648) | KAT6A/6B inhibitor | Probechem Biochemicals [probechem.com]
- 6. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncologyone.com.au [oncologyone.com.au]
- 8. This compound|cas 2569009-58-9|DC Chemicals [dcchemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Navigating Unexpected Outcomes in PF-9363 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers interpret and address unexpected results in experiments involving the KAT6A/B inhibitor, PF-9363.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected results that may arise during your this compound experiments.
| Question | Potential Cause(s) | Suggested Action(s) |
| 1. Why is there a decrease in this compound sensitivity over a prolonged treatment period? | Cells may develop compensatory mechanisms. Studies have shown that while initial treatment effectively downregulates estrogen receptor (ER) target genes, some of these genes can rebound at later time points (48 and 96 hours), suggesting an adaptive response.[1] | - Consider shorter treatment durations for initial characterization.- Investigate co-treatment with other inhibitors to block potential compensatory pathways. For instance, combination with a Menin inhibitor has been shown to enhance and sustain the effects of this compound.[1]- Perform time-course experiments to monitor the expression of key target genes and signaling pathways over time. |
| 2. Why do some ER+ cell lines show intrinsic resistance to this compound despite expressing the target? | The sensitivity to this compound is strongly associated with the presence of the estrogen receptor (ER), but not necessarily with the absolute protein levels of KAT6A.[1] Some ER+ cell lines may have inherent resistance mechanisms or rely on alternative survival pathways. | - Confirm the ER status of your cell lines.- Profile the expression of key genes in the ER signaling pathway to ensure the pathway is active.- Consider that some cell lines may lack essential co-factors for this compound activity. For example, the ZR75-1 cell line, which lacks the Menin protein, shows exquisite sensitivity to this compound.[1] |
| 3. Why is there no reduction in the H3K23ac mark after this compound treatment? | - Ineffective drug concentration: The concentration of this compound may be too low to inhibit KAT6A/B effectively in your specific cell line.- Poor drug stability: Improper storage or handling of the compound can lead to degradation.- High cell density: A high number of cells can metabolize the compound, reducing its effective concentration.- Assay issues: Problems with the western blot protocol, such as antibody quality or transfer efficiency, can lead to inaccurate results. | - Perform a dose-response experiment to determine the optimal concentration for H3K23ac inhibition in your cell model. Effective inhibition has been observed at concentrations as low as 1 nM.[1]- Ensure this compound is stored correctly at -20°C for up to 6 months or -80°C for up to a year.[2]- Optimize cell seeding density for your experiments.- Validate your western blot protocol with appropriate controls. |
| 4. Why am I observing unexpected off-target effects? | At higher concentrations, this compound may inhibit other histone acetyltransferases, such as KAT7 and KAT8.[3] This could lead to a broader range of cellular effects beyond the intended KAT6A/B inhibition. | - Use the lowest effective concentration of this compound that inhibits H3K23ac to minimize off-target effects.- If off-target effects are suspected, consider using structurally different KAT6A/B inhibitors as controls to confirm that the observed phenotype is due to on-target inhibition. |
| 5. Why is there a discrepancy between in vitro potency and in vivo efficacy? | - Pharmacokinetic/pharmacodynamic (PK/PD) issues: The drug may not be reaching the tumor at a sufficient concentration or for a long enough duration to have a therapeutic effect.- Tumor microenvironment: The in vivo tumor microenvironment can influence drug response in ways that are not recapitulated in vitro.- Animal model selection: The chosen xenograft model may not be sensitive to KAT6A/B inhibition. | - Conduct PK/PD studies to assess drug exposure and target engagement (H3K23ac inhibition) in the tumor tissue.[4]- Consider using patient-derived xenograft (PDX) models that more closely mimic the human tumor microenvironment.[2][4]- Ensure the chosen animal model has a confirmed dependency on the KAT6A/B pathway. |
Quantitative Data Summary
The following tables summarize key quantitative data from this compound experiments.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) | Reference |
| ZR-75-1 | ER+ | 0.3 | [2][5] |
| T47D | ER+ | 0.9 | [2][5] |
| MCF7 | ER+ | - | [2][5] |
Table 2: In Vivo Dosing for this compound in Xenograft Models
| Animal Model | Tumor Type | Dose | Route of Administration | Reference |
| Mouse | ER+ Breast Cancer | 0.2 mg/kg | PO QD | [4] |
| Mouse | ER+ Breast Cancer | 1 mg/kg | PO QD | [4] |
| Mouse | ER+ Breast Cancer | 5 mg/kg | PO QD | [4] |
Key Experimental Protocols
Below are detailed methodologies for key experiments with this compound.
Cell Viability Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 3-7 days).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for H3K23Ac
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K23ac overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent.
-
Analysis: Quantify the band intensities using densitometry software and normalize the H3K23ac signal to the total H3 signal. A one-day treatment with this compound at concentrations up to 1 µM has been shown to down-regulate H3K23Ac expression.[2]
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., ZR-75-1) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle daily via oral gavage.[4]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as western blotting for H3K23ac, to confirm target engagement.[4]
Visualizing this compound's Mechanism and Workflows
The following diagrams illustrate the signaling pathway affected by this compound, a typical experimental workflow for its evaluation, and a troubleshooting decision tree.
References
- 1. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. oncologyone.com.au [oncologyone.com.au]
- 5. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]
Technical Support Center: Assessing PF-9363 Cellular Toxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the in vitro cellular toxicity of PF-9363, a potent and selective KAT6A/B histone acetyltransferase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, potent, and highly selective small molecule inhibitor of K(lysine) acetyltransferase 6A (KAT6A) and its paralog KAT6B.[1][2] These enzymes are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating histones, primarily H3K23 (histone H3 at lysine 23).[2][3] By inhibiting KAT6A/B, this compound leads to the downregulation of a specific set of genes involved in the Estrogen Receptor 1 (ESR1) pathway, cell cycle progression, and stem cell pathways.[1][3] This inhibitory action has demonstrated anti-tumor activity, particularly in estrogen receptor-positive (ER+) breast cancer models.[4]
Q2: Which cell lines are most sensitive to this compound?
A2: Cell lines with high expression of KAT6A are generally more sensitive to this compound.[5] Notably, estrogen receptor-positive (ER+) breast cancer cell lines have shown significant sensitivity. Examples of sensitive cell lines include:
-
ZR-75-1: An ER+ breast cancer cell line.[1]
-
T47D: An ER+ breast cancer cell line.[1]
-
MCF7: An ER+ breast cancer cell line.[1]
It is recommended to assess KAT6A expression levels in your cell line of interest to predict sensitivity.
Q3: What is a recommended starting concentration range for this compound in in vitro assays?
A3: Based on published data, the IC50 values for this compound in sensitive cell lines are in the low nanomolar range. For example, the IC50 for ZR-75-1 is approximately 0.3 nM and for T47D is 0.9 nM.[1] A good starting point for a dose-response experiment would be a concentration range spanning several orders of magnitude around the expected IC50, for example, from 0.01 nM to 1 µM.
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in DMSO.[4] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in cell culture medium to the desired final concentrations. Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cytotoxic effect observed | Cell line is resistant to this compound (low KAT6A/B expression). | - Confirm KAT6A/B expression in your cell line using Western blot or qPCR.- Consider using a more sensitive cell line (e.g., ZR-75-1, T47D). |
| This compound concentration is too low. | - Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 10 µM). | |
| Insufficient incubation time. | - Extend the incubation period (e.g., 48, 72, or 96 hours) to allow for effects on cell cycle and proliferation to manifest. | |
| This compound has degraded. | - Prepare fresh dilutions from a new stock solution.- Ensure proper storage of the stock solution (-20°C or -80°C, protected from light). | |
| High variability between replicate wells | Uneven cell seeding. | - Ensure a single-cell suspension before seeding.- Mix the cell suspension thoroughly between plating each row/column. |
| Edge effects in the microplate. | - Avoid using the outer wells of the plate, as they are more prone to evaporation.- Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Pipetting errors. | - Use calibrated pipettes and proper pipetting technique.- For serial dilutions, ensure thorough mixing at each step. | |
| Precipitation of this compound in culture medium | The final concentration of DMSO is too high. | - Ensure the final DMSO concentration in the culture medium is low and consistent across all wells (typically ≤ 0.5%). |
| This compound solubility limit exceeded in aqueous medium. | - Prepare intermediate dilutions of the this compound stock in culture medium before adding to the wells.- Visually inspect the wells for any precipitation after adding the compound. | |
| Inconsistent results with colorimetric assays (e.g., MTT) | Interference from this compound. | - Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagent. |
| Changes in cellular metabolism not reflective of cytotoxicity. | - Use a complementary cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH release assay). |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
The following are generalized protocols for common cytotoxicity assays. It is crucial to optimize parameters such as cell seeding density and incubation time for your specific cell line and experimental conditions.
Recommended Cell Lines and Seeding Densities:
| Cell Line | Description | Seeding Density (cells/well in 96-well plate) |
| ZR-75-1 | ER+ breast cancer | 5,000 - 10,000 |
| T47D | ER+ breast cancer | 8,000 - 15,000 |
| MCF7 | ER+ breast cancer | 5,000 - 10,000 |
This compound Concentration Range:
A serial dilution of this compound is recommended to determine the IC50 value. A suggested starting range is from 0.01 nM to 1 µM.
Incubation Time:
Due to its mechanism of action affecting the cell cycle, longer incubation times are recommended to observe significant cytotoxic effects. Consider time points of 24, 48, and 72 hours.
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cell line
-
Complete culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at the optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[6]
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cell line
-
Complete culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at the optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the medium containing different concentrations of this compound to the wells. Include vehicle and untreated controls.
-
Incubate the plate for the desired time period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[7]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a luminometer.[8]
This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cell line
-
Complete culture medium
-
96-well clear flat-bottom plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at the optimized density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound as described in the previous protocols. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Incubate for the desired time period.
-
Carefully transfer a specific volume of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.[9][10]
-
Incubate at room temperature for the time specified in the kit's instructions (usually around 30 minutes), protected from light.[10]
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[10]
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncologyone.com.au [oncologyone.com.au]
- 4. selleckchem.com [selleckchem.com]
- 5. KAT6A, a Chromatin Modifier from the 8p11-p12 Amplicon is a Candidate Oncogene in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. OUH - Protocols [ous-research.no]
- 8. ch.promega.com [ch.promega.com]
- 9. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. LDH cytotoxicity assay [protocols.io]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Western blot experiments involving the KAT6A/KAT6B inhibitor, PF-9363. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and curated antibody selection tables to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Western blot analysis of this compound-treated samples.
Q1: I am not seeing a decrease in my H3K23ac signal after this compound treatment. What could be the problem?
A1: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
This compound Inactivity: Ensure the inhibitor is properly stored and handled. Prepare fresh dilutions for each experiment as this compound can be susceptible to degradation.
-
Insufficient Treatment Time or Concentration: The optimal concentration and duration of this compound treatment can be cell-line dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. IC50 values for this compound are reported to be in the low nanomolar range for sensitive cell lines like ZR-75-1 and T47D.[1][2]
-
Inefficient Histone Extraction: The detection of histone modifications requires efficient extraction of nuclear proteins. A common and effective method is acid extraction. Ensure your protocol is robust. Refer to the detailed "Histone Extraction Protocol for Western Blotting" below.
-
Poor Antibody Performance: The primary antibody against H3K23ac may not be sensitive or specific enough. Verify the antibody's validation for Western blotting and consider testing an alternative antibody. See our curated antibody tables for recommended options.
-
Ineffective Transfer of Low Molecular Weight Proteins: Histones are small proteins (approx. 15-17 kDa). Ensure your Western blot transfer conditions are optimized for low molecular weight proteins. This may include using a 0.2 µm pore size membrane and adjusting the transfer time and voltage.
Q2: I am observing high background on my Western blot, making it difficult to interpret the results. How can I reduce the background?
A2: High background can obscure your target bands. Here are some common causes and solutions:
-
Inadequate Blocking: Insufficient blocking is a primary cause of high background. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein which is a phosphoprotein.
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations should be optimized. High concentrations can lead to non-specific binding. Perform a titration experiment to determine the optimal antibody dilution.
-
Insufficient Washing: Inadequate washing can leave behind unbound antibodies. Increase the number and duration of your wash steps (e.g., 3 x 10-minute washes with TBST).
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause high background. Ensure the membrane remains hydrated throughout the process.
-
Contaminated Buffers: Use freshly prepared, filtered buffers to avoid contaminants that can contribute to background noise.
Q3: My total histone H3 loading control is inconsistent between lanes. What should I do?
A3: Consistent loading controls are crucial for accurate quantification. If your total H3 signal is variable:
-
Inaccurate Protein Quantification: Re-quantify your protein samples using a reliable method like the Bradford or BCA assay. Ensure you are loading equal amounts of total protein in each lane.
-
Pipetting Errors: Ensure accurate and consistent loading of your samples into the gel wells.
-
Uneven Transfer: Check for air bubbles between the gel and the membrane, which can impede transfer. Ensure the transfer sandwich is assembled correctly and that there is even pressure across the entire gel. A post-transfer Ponceau S stain can help visualize the evenness of the protein transfer.
Q4: I am seeing multiple bands for my KAT6A or KAT6B antibody. How do I know which one is the correct band?
A4: The presence of multiple bands can be due to several factors:
-
Protein Isoforms or Post-Translational Modifications: The target protein may exist as different isoforms or have post-translational modifications that alter its apparent molecular weight. Consult protein databases like UniProt for information on known isoforms and modifications.
-
Protein Degradation: If samples are not handled properly, proteases can degrade the target protein, leading to lower molecular weight bands. Always use fresh samples and include protease inhibitors in your lysis buffer.
-
Non-Specific Antibody Binding: The antibody may be cross-reacting with other proteins. To verify specificity, you can use a blocking peptide (if available from the manufacturer) or test the antibody in a knockout/knockdown cell line for your target protein.
-
Antibody Concentration: Too high a concentration of the primary antibody can sometimes lead to the detection of non-specific bands. Try reducing the antibody concentration.
Data Presentation: Recommended Antibodies for this compound Western Blots
The following tables summarize commercially available antibodies that are suitable for Western blotting experiments related to this compound.
Table 1: Validated Antibodies for Acetyl-Histone H3 (Lys23) (H3K23ac)
| Target | Supplier | Catalog Number | Clonality | Host | Validated Applications | Recommended Dilution (WB) |
| H3K23ac | Thermo Fisher Scientific | 39131 | Polyclonal | Rabbit | WB, ICC/IF, ChIP, DB | 1:1,000 - 1:5,000 |
| H3K23ac | Sigma-Aldrich (Upstate) | 07-355 | Polyclonal | Rabbit | WB, ChIP, Dot Blot | 1:1,000 - 1:2,000 |
| H3K23ac | Abcam | ab177275 | Monoclonal (EPR17712) | Rabbit | WB, IP, ICC/IF, ChIP | 1:1,000 |
| H3K23ac | Cell Signaling Technology | 8848 | Polyclonal | Rabbit | WB | 1:1,000 |
| H3K23ac | Novatein Biosciences | HM-AB1466 | Polyclonal | Rabbit | WB | Not Specified |
Table 2: Validated Antibodies for KAT6A and KAT6B
| Target | Supplier | Catalog Number | Clonality | Host | Validated Applications | Recommended Dilution (WB) |
| KAT6A | Novus Biologicals | NBP1-89582 | Polyclonal | Rabbit | WB, IHC | 0.04 - 0.4 µg/mL |
| KAT6A | Abcam | ab229569 | Monoclonal (EPR22971-57) | Rabbit | WB, IP, ICC/IF | 1:1,000 |
| KAT6B | Novus Biologicals | NBP1-92036 | Polyclonal | Rabbit | WB, IHC, ICC/IF | 0.04 - 0.4 µg/mL |
| KAT6B | Abcam | ab246879 | Polyclonal | Rabbit | WB, IHC-P, ICC/IF | 1:500 - 1:2000 |
| KAT6B | Antibodies-Online | ABIN781210 | Monoclonal | Mouse | WB, ELISA | 1:100 - 1:2000 |
Table 3: Validated Antibodies for Total Histone H3 (Loading Control)
| Target | Supplier | Catalog Number | Clonality | Host | Validated Applications | Recommended Dilution (WB) |
| Histone H3 | Abcam | ab1791 | Monoclonal (EPR16681) | Rabbit | WB, IP, ICC/IF, ChIP, Flow Cytometry | 1:5,000 |
| Histone H3 | Cell Signaling Technology | 4499 | Monoclonal (D1H2) | Rabbit | WB, IP, ICC/IF, ChIP, Flow Cytometry | 1:1,000 |
| Histone H3 | Thermo Fisher Scientific | MA5-11198 | Monoclonal (1B1B2) | Mouse | WB, ICC/IF, ChIP | 1:1,000 |
Experimental Protocols
Histone Extraction Protocol for Western Blotting
This protocol is optimized for the extraction of histones from cultured cells for subsequent analysis by Western blot.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS)
-
Triton Extraction Buffer (TEB): 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3 in PBS
-
0.2 N Hydrochloric Acid (HCl)
-
Neutralizing Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Cell Harvesting: Harvest cells and wash twice with ice-cold PBS. Centrifuge at 1,500 rpm for 5 minutes at 4°C and discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in TEB at a concentration of 10^7 cells/mL. Incubate on a rotator for 10 minutes at 4°C.
-
Nuclei Isolation: Centrifuge at 2,000 rpm for 10 minutes at 4°C. Discard the supernatant which contains the cytoplasmic proteins.
-
Acid Extraction: Resuspend the nuclear pellet in ice-cold 0.2 N HCl at a concentration of 4 x 10^7 nuclei/mL. Incubate overnight on a rotator at 4°C.
-
Histone Precipitation: Centrifuge at 2,000 rpm for 10 minutes at 4°C. The supernatant contains the acid-soluble proteins, including histones.
-
Neutralization: Neutralize the acid-extracted histones by adding 1/10th volume of 1 M Tris-HCl, pH 8.0.
-
Quantification and Storage: Determine the protein concentration using a Bradford or BCA assay. Aliquot and store the histone extracts at -80°C.
Western Blot Protocol for Histone Modifications
Procedure:
-
Sample Preparation: Mix your histone extract with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 15-20 µg of histone extract per well on a 15% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a 0.2 µm PVDF or nitrocellulose membrane. For optimal transfer of low molecular weight histones, a wet transfer at 100V for 60-90 minutes at 4°C is recommended.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K23ac) at the recommended dilution in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing (for loading control): If necessary, strip the membrane according to the manufacturer's protocol and re-probe with an antibody against total Histone H3 as a loading control.
Mandatory Visualizations
Caption: this compound inhibits KAT6A/B, reducing H3K23ac and altering gene expression.
Caption: Key steps for a successful this compound Western blot experiment.
Caption: A logical guide to troubleshooting common Western blot issues.
References
Technical Support Center: Normalizing Data from PF-9363 Treated Xenograft Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KAT6A/B inhibitor PF-9363 in xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CTx-648) is a potent and selective, orally bioavailable inhibitor of the lysine acetyltransferases KAT6A and its paralog KAT6B.[1][2][3][4][5] These enzymes are responsible for the acetylation of histone H3 at lysine 23 (H3K23Ac), an epigenetic modification associated with active gene transcription.[3][4] By inhibiting KAT6A/B, this compound leads to a decrease in H3K23Ac levels, resulting in the downregulation of genes involved in key oncogenic pathways, including the estrogen receptor (ESR1) pathway, cell cycle progression, and stem cell pathways.[1][2][3] This ultimately leads to anti-tumor activity in various cancer models, particularly those with high KAT6A expression, such as ER-positive breast cancer.[1][3]
Q2: What is the primary pharmacodynamic biomarker for this compound activity?
The primary pharmacodynamic (PD) biomarker for this compound activity is the reduction of histone H3 lysine 23 acetylation (H3K23Ac) in tumor tissue.[3][4] This can be assessed by techniques such as Western Blot or immunohistochemistry (IHC) on tumor lysates or fixed tissues from xenograft models. A significant decrease in H3K23Ac levels following treatment is a direct indicator of target engagement and inhibition of KAT6A/B activity.
Q3: Why is data normalization important in xenograft studies with this compound?
Data normalization is crucial in xenograft studies to ensure that observed differences between treatment and control groups are due to the biological effects of this compound and not due to experimental variability. Key sources of variation in xenograft models include:
-
Initial Tumor Size: Tumors may have slightly different volumes at the start of treatment.
-
Tumor Growth Rate: Individual tumors can have inherently different growth rates.
-
Sample Loading: Variations in the amount of protein or RNA loaded for molecular analysis.
-
Mouse-to-Mouse Variability: Inherent biological differences between individual animals.
-
Presence of Murine Stroma: Xenograft tumors are a mix of human cancer cells and mouse stromal cells, which can confound molecular analyses if not properly accounted for.
Troubleshooting Guides
Tumor Growth Data
Q: My tumor growth curves are highly variable, making it difficult to assess the efficacy of this compound. How can I normalize this data?
High variability in tumor growth is a common challenge. Here are two common normalization approaches:
-
Normalization to Initial Tumor Volume: At the start of the experiment (Day 0), measure the initial tumor volume for each mouse. For all subsequent measurements, express the tumor volume as a percentage of its initial volume. This is often referred to as "% Change from Baseline" or "Relative Tumor Volume". This method helps to account for variations in starting tumor size.
-
Tumor Growth Inhibition (%TGI): This metric compares the change in tumor volume of the treated group to the control group. It is typically calculated at the end of the study using the following formula: %TGI = 100 x (1 - (ΔT / ΔC)) Where ΔT is the change in mean tumor volume of the treated group from the start to the end of treatment, and ΔC is the change in mean tumor volume of the control group over the same period.
Logical Workflow for Tumor Growth Data Normalization
Caption: Workflow for normalizing and analyzing tumor growth data.
Western Blot Data
Q: I am not seeing a clear decrease in H3K23Ac in my this compound treated xenograft samples by Western Blot. What could be the issue and how should I normalize my data?
Several factors could contribute to this issue:
-
Suboptimal Drug Exposure: Ensure the dosing regimen is sufficient to achieve adequate tumor penetration and target engagement. Review available pharmacokinetic and pharmacodynamic data for this compound in mice.
-
Timing of Sample Collection: The reduction in H3K23Ac may be transient. Collect tumors at various time points after the final dose to capture the peak effect.
-
Poor Antibody Quality: Use a well-validated antibody for H3K23Ac.
-
Improper Data Normalization: Inconsistent protein loading can mask true biological changes.
Normalization Strategy for Western Blots:
Always normalize the band intensity of your target protein (H3K23Ac) to a loading control.
-
Choice of Loading Control: A good loading control should be a ubiquitously expressed protein whose levels are not affected by the experimental treatment. Common choices include:
-
β-actin or GAPDH: Suitable for whole-cell lysates.
-
Histone H3: An excellent loading control when analyzing histone modifications, as it normalizes to the total amount of histone protein loaded.
-
Vinculin: A good option for cytoskeletal or membrane-associated proteins.
-
Q: Can I use total protein normalization for my Western blots?
Yes, total protein normalization is an increasingly popular and reliable method. It involves staining the membrane with a total protein stain (e.g., Ponceau S or a fluorescent stain) before antibody incubation. The intensity of the target band is then normalized to the total protein in that lane. This can be more accurate than using a single housekeeping protein, which might be affected by the experimental conditions.
qRT-PCR Data
Q: My gene expression data from qRT-PCR is inconsistent. How do I properly normalize it?
Inconsistent qRT-PCR data often stems from variations in RNA quality, quantity, and reverse transcription efficiency. Normalization to a stable reference gene is essential.
Normalization Strategy for qRT-PCR:
-
Select Appropriate Reference Genes: Do not assume common housekeeping genes (like GAPDH or ACTB) are stable under your experimental conditions. It is best to validate a panel of potential reference genes and select the most stable ones for your specific xenograft model and treatment. Some commonly used and validated reference genes in cancer studies include ACTB, SDHA, HMBS, GAPDH, and UBC.
-
Use the ΔΔCt Method: The comparative Ct (ΔΔCt) method is a widely used technique for relative quantification of gene expression. It normalizes the expression of your gene of interest to that of a reference gene.
Signaling Pathway Affected by this compound
Caption: this compound inhibits KAT6A/B, leading to reduced H3K23Ac and decreased tumor growth.
Quantitative Data Summary
Table 1: Example of Normalized Tumor Volume Data
| Treatment Group | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | % Change from Baseline (Mean ± SD) | % TGI |
| Vehicle Control | 155 ± 25 | 850 ± 120 | 448 ± 77 | - |
| This compound (10 mg/kg) | 160 ± 30 | 450 ± 85 | 181 ± 53 | 59.9 |
| This compound (30 mg/kg) | 158 ± 28 | 280 ± 60 | 77 ± 38 | 82.8 |
Table 2: Example of Normalized Western Blot Data for H3K23Ac
| Treatment Group | H3K23Ac Band Intensity (Arbitrary Units) | Histone H3 Band Intensity (Arbitrary Units) | Normalized H3K23Ac Intensity (H3K23Ac / Histone H3) | Fold Change vs. Vehicle |
| Vehicle Control | 1.25 | 1.30 | 0.96 | 1.00 |
| This compound (10 mg/kg) | 0.70 | 1.28 | 0.55 | 0.57 |
| This compound (30 mg/kg) | 0.35 | 1.32 | 0.27 | 0.28 |
Table 3: Example of Normalized qRT-PCR Data for a Downregulated Target Gene (e.g., a cell cycle gene)
| Treatment Group | Ct (Gene of Interest) (Mean ± SD) | Ct (Reference Gene - ACTB) (Mean ± SD) | ΔCt (Mean ± SD) | ΔΔCt (vs. Vehicle) | Fold Change (2^-ΔΔCt) |
| Vehicle Control | 22.5 ± 0.4 | 19.2 ± 0.3 | 3.3 ± 0.5 | 0 | 1.00 |
| This compound (10 mg/kg) | 24.1 ± 0.5 | 19.3 ± 0.2 | 4.8 ± 0.5 | 1.5 | 0.35 |
| This compound (30 mg/kg) | 25.8 ± 0.6 | 19.1 ± 0.3 | 6.7 ± 0.7 | 3.4 | 0.09 |
Experimental Protocols
Protocol 1: Tumor Volume Measurement and Normalization
-
Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups, ensuring the average tumor volume is similar across all groups at the start of the study (Day 0).
-
Measurement: Using digital calipers, measure the length (L) and width (W) of the tumors 2-3 times per week.
-
Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W²) / 2.
-
Data Normalization:
-
Relative Tumor Volume: For each mouse, divide the tumor volume at each time point by its Day 0 volume.
-
% TGI: At the end of the study, calculate %TGI as described in the troubleshooting section.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA for growth curves, t-test for endpoint analysis) to determine significance.
Protocol 2: Western Blot for H3K23Ac in Xenograft Tumors
-
Sample Collection: At the desired time point after this compound treatment, euthanize mice and excise tumors. Snap-freeze tumors in liquid nitrogen and store at -80°C.
-
Protein Extraction:
-
Homogenize a small piece of the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies for H3K23Ac (target) and Histone H3 (loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Data Normalization:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
For each sample, divide the intensity of the H3K23Ac band by the intensity of the Histone H3 band to get the normalized H3K23Ac level.
-
Protocol 3: qRT-PCR for Gene Expression Analysis
-
RNA Extraction:
-
Homogenize a small piece of the frozen tumor tissue in a lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running a small amount on an agarose gel or using a Bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase kit with a mix of oligo(dT) and random primers.
-
-
Quantitative PCR:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, your cDNA template, and primers for your gene of interest and a validated reference gene.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Normalization:
-
Determine the cycle threshold (Ct) values for your gene of interest and the reference gene for each sample.
-
Calculate ΔCt by subtracting the reference gene Ct from the gene of interest Ct.
-
Calculate ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each treated sample.
-
Calculate the fold change in gene expression as 2-ΔΔCt.
-
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. oncologyone.com.au [oncologyone.com.au]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PF-9363 and Other KAT6A/B Inhibitors for Researchers
This guide provides a detailed comparison of the first-in-class KAT6A/B inhibitor PF-9363 (also known as CTx-648) with other notable inhibitors, including WM-8014.[1][2] It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting KAT6A and KAT6B histone acetyltransferases (HATs). This document synthesizes experimental data on their performance, outlines detailed methodologies for key experiments, and visualizes relevant biological pathways and workflows.
Introduction to KAT6A/B Inhibition
Lysine acetyltransferases KAT6A and its paralog KAT6B are members of the MYST family of HATs.[1] They play a crucial role in regulating gene expression by acetylating histone H3 at lysine 23 (H3K23Ac), which is involved in various cellular processes such as transcription, cell-cycle progression, and stem cell maintenance.[1] Dysregulation of KAT6A/B has been implicated in several cancers. For instance, KAT6A is frequently amplified in breast, lung, and ovarian cancers and is associated with a poorer prognosis in estrogen receptor-positive (ER+) breast cancer.[1] This has made KAT6A/B attractive targets for cancer therapy.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and WM-8014, providing a direct comparison of their inhibitory potency and selectivity.
| Parameter | This compound (CTx-648) | WM-8014 |
| Target | KAT6A / KAT6B | KAT6A / KAT6B |
| Binding Mode | Reversible, Acetyl-CoA competitive | Reversible, Acetyl-CoA competitive[3] |
| Ki (KAT6A) | 0.41 nM[4][5] | Not Reported |
| Ki (KAT6B) | 1.2 nM[4][5] | Not Reported |
| IC50 (KAT6A) | ~25 nM (in vitro)[6] | 8 nM[7][8] |
| IC50 (KAT6B) | Not Reported | 28 nM[7] |
| Selectivity | Highly selective vs. other MYST family members (KAT5, KAT7, KAT8)[1] | >10-fold selective for KAT6A/B over KAT7 and KAT5[9] |
| Cellular IC50 | 0.3 nM (ZR75-1), 0.9 nM (T47D)[10][11] | 2.4 µM (Mouse Embryonic Fibroblasts)[8][9] |
| In Vivo Efficacy | Potent anti-tumor activity in ER+ breast cancer xenograft models[1] | Potentiates oncogene-induced senescence in a zebrafish model of hepatocellular carcinoma[7][8]. High plasma-protein binding limits in vivo studies in mice[7]. |
Mechanism of Action and Signaling Pathways
Both this compound and WM-8014 are competitive inhibitors of acetyl-CoA, binding to the active site of KAT6A and KAT6B and preventing the transfer of an acetyl group to histone H3.[3][12] Inhibition of KAT6A/B leads to a reduction in H3K23 acetylation, which in turn alters gene expression programs critical for cancer cell proliferation and survival.
This compound has been shown to downregulate genes involved in the estrogen receptor (ESR1) pathway, cell cycle progression, and stem cell pathways in ER+ breast cancer cells.[1][10][11] This leads to potent anti-tumor activity in preclinical models of this disease.[1][13]
WM-8014 induces cellular senescence by upregulating the p16INK4A–p19ARF tumor suppressor pathway.[7][9][14] This leads to an irreversible cell cycle arrest. The compound has also been shown to downregulate the KAT6A target gene Cdc6, a key regulator of DNA replication.[3][7]
Below is a diagram illustrating the signaling pathway affected by KAT6A inhibition.
Experimental Protocols
This section provides an overview of common experimental methodologies used to evaluate KAT6A/B inhibitors.
In Vitro Acetyltransferase Assay
Objective: To determine the direct inhibitory effect of a compound on KAT6A/B enzymatic activity.
Methodology:
-
Recombinant human KAT6A or KAT6B enzyme is incubated with a histone H3 substrate peptide and radiolabeled [14C]acetyl-CoA in an assay buffer.
-
The inhibitor (e.g., this compound or WM-8014) is added at various concentrations.
-
The reaction is allowed to proceed for a set time at 30°C and then stopped.
-
The reaction mixture is transferred to a filter paper, and unincorporated [14C]acetyl-CoA is washed away.
-
The amount of incorporated [14C]acetate on the histone peptide is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular H3K23Ac Western Blot
Objective: To assess the on-target effect of the inhibitor in a cellular context by measuring the levels of H3K23 acetylation.
Methodology:
-
Cancer cell lines (e.g., ZR-75-1, T47D) are treated with the inhibitor at various concentrations for a specified duration (e.g., 24 hours).[11]
-
Histones are extracted from the cell nuclei.
-
Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for H3K23Ac.
-
A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.
-
Total histone H3 levels are used as a loading control.
Cell Viability Assay
Objective: To measure the effect of the inhibitor on cancer cell proliferation and determine cellular IC50 values.
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the inhibitor.
-
After a prolonged incubation period (e.g., 7-21 days), cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[1]
-
Luminescence is measured using a plate reader.
-
IC50 values are determined by fitting the data to a dose-response curve.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Human cancer cells (e.g., ER+ breast cancer cell lines) or patient-derived tumor fragments are implanted into immunocompromised mice.[1]
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The inhibitor (e.g., this compound) is administered orally at a specified dose and schedule (e.g., daily).[1]
-
Tumor volume and body weight are measured regularly (e.g., bi-weekly).[1]
-
At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., H3K23Ac levels).
The following diagram illustrates a general workflow for the preclinical evaluation of KAT6A/B inhibitors.
Summary and Conclusion
This compound and WM-8014 are both potent and selective inhibitors of KAT6A/B that operate through a similar mechanism of acetyl-CoA competition. However, they exhibit key differences in their cellular effects and suitability for in vivo studies.
-
This compound has emerged as a first-in-class clinical candidate with excellent oral bioavailability and potent anti-tumor activity in in vivo models of ER+ breast cancer.[1][13] Its mechanism is tied to the downregulation of key oncogenic pathways, including estrogen signaling.
-
WM-8014 is a valuable tool compound for in vitro studies, demonstrating a distinct mechanism of inducing cellular senescence.[3] However, its utility for in vivo experiments in mice is limited by its pharmacokinetic properties.[7] A derivative, WM-1119, has been developed for in vivo use and has shown efficacy in suppressing lymphoma growth in mice.[3]
For researchers focused on translational and clinical development, particularly in the context of ER+ breast cancer, this compound represents a more advanced and promising lead. For fundamental research into the roles of KAT6A/B in cellular processes like senescence, WM-8014 remains a highly relevant and useful tool. The choice of inhibitor will ultimately depend on the specific research question and experimental system.
References
- 1. oncologyone.com.au [oncologyone.com.au]
- 2. drughunter.com [drughunter.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. research.monash.edu [research.monash.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]
- 12. Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of PF-9363 and PF-07248144: Efficacy of Two Potent KAT6A/B Inhibitors
In the landscape of epigenetic drug discovery, the inhibition of lysine acetyltransferase 6A (KAT6A) and its paralog KAT6B has emerged as a promising therapeutic strategy, particularly in estrogen receptor-positive (ER+) breast cancer. Two notable small molecule inhibitors, PF-9363 (also known as CTx-648) and PF-07248144, have demonstrated significant potential in targeting this pathway. This guide provides a comprehensive comparison of their efficacy, supported by available preclinical and clinical data.
Mechanism of Action: Targeting Histone Acetylation
Both this compound and PF-07248144 are potent and selective inhibitors of the KAT6A and KAT6B histone acetyltransferases (HATs).[1][2][3] These enzymes play a crucial role in regulating gene expression by acetylating histone H3 at lysine 23 (H3K23Ac).[4][5][6][7] This acetylation leads to a more relaxed chromatin structure, allowing for the transcription of genes involved in critical cellular processes such as cell cycle progression and estrogen signaling.[4][8][9] By inhibiting KAT6A/B, this compound and PF-07248144 reduce H3K23Ac levels, leading to the downregulation of key oncogenic pathways, including the estrogen receptor (ESR1) pathway, and ultimately suppressing tumor growth.[3][4][7][8] this compound is considered a preclinical analog, and its promising preclinical data supported the initiation of clinical trials for PF-07248144.[10][11][12]
Preclinical Efficacy of this compound
This compound has demonstrated potent and selective inhibition of KAT6A/B in preclinical studies.
| Parameter | Value | Reference |
| Ki (KAT6A) | 0.41 nM | [2][3] |
| Ki (KAT6B) | 1.2 nM | [2][3] |
| IC50 (ZR-75-1) | 0.3 nM | [1][3] |
| IC50 (T47D) | 0.9 nM | [1][3] |
| Table 1: In vitro potency of this compound. |
In vivo studies using xenograft models of ER+ breast cancer have shown significant anti-tumor activity of this compound.[4][7] It has also shown efficacy in neuroblastoma models, where it led to significant tumor volume reductions when administered at 5 mg/kg.[13]
Clinical Efficacy of PF-07248144
PF-07248144 has been evaluated in a Phase 1 clinical trial (NCT04606446) for advanced or metastatic solid tumors, with a focus on heavily pretreated ER+/HER2- metastatic breast cancer.[6][14][15]
Monotherapy Efficacy
In the monotherapy cohort of the Phase 1 study, PF-07248144 demonstrated durable clinical activity.[6]
| Metric | Value | Patient Population | Reference |
| Objective Response Rate (ORR) | 11.4% | 35 patients | [6] |
| Clinical Benefit Rate (CBR) | 31.4% | 35 patients | [6] |
| Median Duration of Response (DOR) | 12.0 months | Responding patients | [6] |
| Table 2: Efficacy of PF-07248144 monotherapy in ER+/HER2- mBC. |
Combination Therapy Efficacy
When combined with fulvestrant, PF-07248144 showed enhanced anti-tumor activity.[6][15]
| Metric | Value (5 mg dose) | Value (1 mg dose) | Patient Population | Reference |
| Objective Response Rate (ORR) | 37.2% | 24.1% | 43 patients (5 mg), 29 patients (1 mg) | [16][17][18] |
| Clinical Benefit Rate (CBR) | 55.8% | 37.9% | 43 patients (5 mg), 29 patients (1 mg) | [16][17][18] |
| Median Duration of Response (DOR) | 15.8 months | 4.6 months | Responding patients | [17][18] |
| Median Progression-Free Survival (mPFS) | 10.7 months | 3.6 months | 43 patients (5 mg), 29 patients (1 mg) | [16][17][18] |
| Table 3: Efficacy of PF-07248144 in combination with fulvestrant in ER+/HER2- mBC. |
The recommended phase 3 dose (RP3D) for PF-07248144 in combination with fulvestrant was determined to be 5 mg once daily.[17][18] A Phase 3 trial (KATSIS-1; NCT07062965) is underway to further evaluate this combination.[19][20]
Experimental Protocols
Detailed experimental protocols from the primary research are not publicly available. However, the methodologies can be summarized based on the published data.
In Vitro Kinase Assays (for this compound)
-
Objective: To determine the inhibitory constant (Ki) of this compound against KAT6A and KAT6B.
-
Methodology: Recombinant KAT6A and KAT6B enzymes were incubated with this compound at varying concentrations. The enzyme activity was measured, and the Ki values were calculated.
Cell Proliferation Assays (for this compound)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) in cancer cell lines.
-
Methodology: Breast cancer cell lines (ZR-75-1, T47D) were treated with a range of this compound concentrations for a specified period. Cell viability was assessed using standard methods (e.g., CellTiter-Glo), and IC50 values were determined.[1]
Western Blotting
-
Objective: To assess the inhibition of H3K23 acetylation.
-
Methodology: Cells or tumor tissues were treated with the inhibitors. Histones were extracted and separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for H3K23Ac and total histone H3 (as a loading control).
Xenograft Studies (for this compound)
-
Objective: To evaluate the in vivo anti-tumor efficacy.
-
Methodology: Human cancer cells (e.g., breast cancer, neuroblastoma) were implanted into immunocompromised mice. Once tumors were established, mice were treated with this compound or vehicle control. Tumor volume was measured regularly to assess treatment efficacy.[4][13]
Clinical Trial (NCT04606446 for PF-07248144)
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of PF-07248144.
-
Study Design: An open-label, multi-center, dose-escalation and dose-expansion study.
-
Patient Population: Patients with advanced or metastatic solid tumors, including a cohort of ER+/HER2- breast cancer patients who had progressed on prior therapies.
-
Intervention: PF-07248144 administered orally, as a monotherapy or in combination with other agents like fulvestrant.
-
Endpoints: Primary endpoints included safety and tolerability. Secondary endpoints included ORR, DOR, CBR, and PFS, assessed according to RECIST 1.1 criteria.[6][14]
Conclusion
Both this compound and PF-07248144 are highly potent inhibitors of KAT6A/B, demonstrating a clear mechanism of action through the inhibition of H3K23 acetylation and subsequent downregulation of oncogenic signaling pathways. The robust preclinical efficacy of this compound provided a strong rationale for the clinical development of PF-07248144. The clinical data for PF-07248144, particularly in combination with fulvestrant, is encouraging for patients with heavily pretreated ER+/HER2- metastatic breast cancer, showing meaningful and durable responses. The ongoing Phase 3 trial will be crucial in further defining the role of this novel epigenetic therapy in the treatment of breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. | BioWorld [bioworld.com]
- 4. oncologyone.com.au [oncologyone.com.au]
- 5. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.monash.edu [research.monash.edu]
- 10. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Combining KAT6A/B inhibitor and retinoic acid shows efficacy in neuroblastoma models | BioWorld [bioworld.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. onclive.com [onclive.com]
- 17. researchgate.net [researchgate.net]
- 18. ascopubs.org [ascopubs.org]
- 19. Pfizer Advances Australian-Discovered KAT6 Inhibitor PF-07248144 to Phase 3 Trial for HR+/HER2- Metastatic Breast Cancer [trial.medpath.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to PF-9363 and Retinoic Acid Combination Therapy in Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel combination therapy of PF-9363 and retinoic acid for the treatment of neuroblastoma, placed in context with existing therapeutic alternatives. The information presented herein is based on preclinical experimental data and is intended to inform further research and development in pediatric oncology.
Executive Summary
Neuroblastoma, a common and often aggressive childhood cancer, presents a significant therapeutic challenge, particularly in high-risk cases. Standard treatments, including chemotherapy and radiation, are associated with severe side effects and long-term toxicity.[1] Retinoic acid (RA) has been a component of neuroblastoma therapy for years, primarily used to induce differentiation of neuroblasts into mature neurons, thereby suppressing proliferation.[1] However, its efficacy is often limited by the reversibility of its effects upon withdrawal.[1]
The combination of this compound, a first-in-class inhibitor of the lysine acetyltransferases KAT6A and KAT6B, with retinoic acid has emerged as a promising strategy to overcome this limitation.[2][3] Preclinical studies demonstrate that this combination therapy synergistically induces durable growth arrest and enhances neuronal differentiation in neuroblastoma models.[2][3] This guide will delve into the experimental data supporting this combination, compare its performance with alternative therapies, provide detailed experimental protocols, and visualize the underlying molecular pathways.
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies on this compound and retinoic acid combination therapy in neuroblastoma.
Table 1: In Vitro Efficacy of this compound and Retinoic Acid Combination
| Cell Lines | Treatment | Concentration | Outcome | Synergy Score (BLISS) | Source |
| BE2C, NGP, LAN5, NB1 | This compound + Isotretinoin | 1 µM each | Significant suppression of cell growth compared to single agents | 17 | [1][2] |
| BE2C | This compound + Isotretinoin | 1 µM each | Enhanced neuronal differentiation | Not Applicable | [2] |
| GD2-low Neuroblastoma Cells | This compound + Retinoic Acid | Not Specified | Increased cell-surface expression of GD2 | Not Applicable | [2][3] |
Table 2: In Vivo Efficacy of this compound and Retinoic Acid Combination in Neuroblastoma Xenograft Models
| Animal Model | Treatment | Dosage | Outcome | Source |
| NSG mice with BE2C xenografts | This compound | 5 mg/kg daily (oral gavage) | Significant anti-tumor activity | [2][4] |
| NSG mice with BE2C xenografts | This compound + Isotretinoin | This compound: 5 mg/kg daily | Sustained growth suppression, even after withdrawal of isotretinoin | [2] |
| NSG mice with BE2C xenografts | This compound + Isotretinoin | Not Specified | Induced cell-surface expression of GD2 in vivo | [2] |
Comparison with Alternatives
Standard Chemotherapy: Conventional chemotherapy regimens for high-risk neuroblastoma often involve a combination of agents like cisplatin, etoposide, doxorubicin, and cyclophosphamide. While effective in reducing tumor bulk, these treatments are fraught with significant acute and long-term toxicities. The this compound and retinoic acid combination offers a more targeted approach, aiming to induce differentiation rather than widespread cytotoxicity, which could translate to a more favorable safety profile.
Targeted Therapies:
-
Lorlatinib: A third-generation ALK inhibitor, lorlatinib has shown potent activity in preclinical models of ALK-driven neuroblastoma and is being investigated in clinical trials, both as a monotherapy and in combination with chemotherapy.[5][6][7][8] Its efficacy is primarily limited to neuroblastomas with ALK aberrations. The this compound and retinoic acid combination acts through a different mechanism and may be effective in a broader range of neuroblastoma subtypes, including those without ALK mutations.
-
Anti-GD2 Immunotherapy (e.g., Dinutuximab): This has become a standard component of care for high-risk neuroblastoma. The finding that the this compound and retinoic acid combination increases the expression of the GD2 antigen on neuroblastoma cells is highly significant.[2][3] This suggests a powerful synergistic potential, where the combination therapy could sensitize tumors to subsequent anti-GD2 immunotherapies, including CAR-T cell therapy.[2][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed neuroblastoma cells (e.g., BE2C, NGP, LAN5, NB1) in a 96-well plate at a density of 5,000-10,000 cells per well in complete medium.
-
Treatment: After 24 hours, treat the cells with this compound (1 µM), retinoic acid (1 µM), the combination of both, or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for MYCN, PHOX2B, and GATA3
-
Cell Lysis: Treat neuroblastoma cells with the respective drugs for the desired duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYCN, PHOX2B, GATA3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Neuroblastoma Xenograft Model
-
Cell Preparation: Harvest neuroblastoma cells (e.g., BE2C) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 10-20 million cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x length x width²).
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer this compound (5 mg/kg) via oral gavage daily. Administer retinoic acid (e.g., isotretinoin) as per the experimental design, often in the diet or via oral gavage.
-
Endpoint: Continue treatment for the specified duration (e.g., 28 days) and monitor tumor volume and animal well-being. At the end of the study, euthanize the mice and excise the tumors for further analysis.
Mandatory Visualizations
Signaling Pathway of this compound and Retinoic Acid Combination Therapy in Neuroblastoma
Caption: this compound and Retinoic Acid signaling pathway in neuroblastoma.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a preclinical in vivo xenograft study.
References
- 1. Combining KAT6A/B inhibitor and retinoic acid shows efficacy in neuroblastoma models | BioWorld [bioworld.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. esmo.org [esmo.org]
- 7. Research Portal [iro.uiowa.edu]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Navigating Endocrine Resistance: A Comparative Analysis of PF-9363 and Alternative Therapies in Fulvestrant-Resistant Breast Cancer
For researchers, scientists, and drug development professionals, the emergence of resistance to standard-of-care endocrine therapies like fulvestrant in estrogen receptor-positive (ER+) breast cancer presents a significant clinical challenge. This guide provides a comparative overview of the novel KAT6A/B inhibitor, PF-9363, alongside other therapeutic alternatives, offering insights into their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them in fulvestrant-resistant models.
Introduction to this compound: A First-in-Class KAT6A/B Inhibitor
This compound (also known as CTx-648) is a potent and selective, orally bioavailable inhibitor of the histone acetyltransferases KAT6A and KAT6B.[1][2] These enzymes play a crucial role in the regulation of gene transcription, and their inhibition has emerged as a promising therapeutic strategy in ER+ breast cancer. Preclinical studies have demonstrated that this compound exhibits robust anti-tumor activity in various ER+ breast cancer models, including those that have developed resistance to endocrine therapies.[1][3] Its mechanism of action involves the downregulation of the estrogen receptor (ESR1) pathway, a key driver of tumor growth in this breast cancer subtype.[2]
The Landscape of Alternatives in Fulvestrant-Resistant Breast Cancer
The therapeutic landscape for fulvestrant-resistant ER+ breast cancer is evolving, with several classes of agents demonstrating clinical promise. These include:
-
Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors: Drugs like palbociclib, ribociclib, and abemaciclib have become a cornerstone of treatment for ER+ breast cancer.[4][5][6][7] They work by targeting the cell cycle machinery, and preclinical evidence suggests that palbociclib can re-sensitize fulvestrant-resistant breast cancer cells to treatment.[8]
-
Oral Selective Estrogen Receptor Degraders (SERDs): Representing a next generation of endocrine therapy, oral SERDs like elacestrant offer an alternative to the intramuscular administration of fulvestrant.[9][10][11][12] Preclinical data indicates that elacestrant is effective in fulvestrant-resistant patient-derived xenograft (PDX) models.[10]
-
Novel Combination Therapies: The exploration of synergistic combinations is a key area of research. For instance, the dual inhibition of KAT6A/B and menin has shown promising preclinical activity.[13]
Comparative Efficacy Data
To provide a clear comparison of the preclinical efficacy of this compound and its alternatives, the following tables summarize key in vitro and in vivo data from various studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from different experimental settings.
In Vitro Efficacy: IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | Resistance Model | IC50 (nM) | Citation(s) |
| This compound | ZR-75-1 | ER+ | 0.3 | [2] |
| T47D | ER+ | 0.9 | [2] | |
| Palbociclib | MCF-7 | Fulvestrant-Resistant | >10,000 | [11] |
| CAMA-1 | Fulvestrant-Resistant | >10,000 | [11] | |
| MCF-7 | Palbociclib-Sensitive | 108 ± 13.15 | [14] | |
| MCF-7 | Palbociclib-Resistant | 2913 ± 790 | [14] | |
| Elacestrant | Fulvestrant-Resistant CTC lines | Fulvestrant-Resistant | Comparable to parental cells | [9] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
| Compound | Model | Resistance Context | Key Findings | Citation(s) |
| This compound | ZR-71-1 subcutaneous xenografts | ER+ | Notable activity | [2] |
| ST340, 23T, 50T PDX models | ER+ | Active | [2] | |
| Neuroblastoma Xenograft | N/A | Significant tumor volume reduction at 5 mg/kg (oral gavage) | [3] | |
| Palbociclib | Fulvestrant-Resistant Xenografts | Fulvestrant-Resistant | In combination with fulvestrant, demonstrated anti-tumor activity. | [10] |
| Elacestrant | Fulvestrant-Resistant PDX model | Fulvestrant-Resistant | Demonstrated anti-tumor activity. | [10] |
| Intracranial MCF-7 xenograft | ER+ | Prolonged survival compared to fulvestrant. | [15] |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and the mechanisms of resistance and action for CDK4/6 inhibitors.
Caption: Mechanism of action of this compound in ER+ breast cancer.
Caption: CDK4/6 pathway, mechanism of action of Palbociclib, and resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the evaluation of these anti-cancer agents.
Establishment of Fulvestrant-Resistant Cell Lines
-
Cell Culture: Start with a parental ER+ breast cancer cell line (e.g., MCF-7, T47D). Culture the cells in their recommended complete medium.
-
Chronic Exposure to Fulvestrant: Gradually expose the cells to increasing concentrations of fulvestrant over a period of several months. Start with a low concentration (e.g., 100 pM) and incrementally increase the dose as the cells develop resistance, up to a final concentration of 100 nM or 1 µM.[11]
-
Maintenance of Resistant Lines: Once resistance is established, continuously culture the fulvestrant-resistant cell lines in a medium containing the final concentration of fulvestrant to maintain the resistant phenotype.[11]
-
Verification of Resistance: Confirm the resistant phenotype by performing dose-response proliferation assays (e.g., MTT or CellTiter-Glo) and comparing the IC50 values of the resistant line to the parental line.[11]
In Vivo Xenograft Studies
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).[10][16]
-
Cell Implantation:
-
Tumor Growth and Measurement: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., twice weekly) using calipers.[10][18]
-
Treatment Administration:
-
This compound: Administer via oral gavage at a specified dose (e.g., 5 mg/kg daily).[3] The vehicle can be a solution of 5% DMSO, 40% PEG300, and 55% PBS.[8]
-
Palbociclib (Ibrance®): Administer orally once daily. For preclinical studies in mice, a dose of 75 mg/kg has been used.[19] The recommended clinical dose is 125 mg daily for 21 days, followed by 7 days off.[1][17][20][21]
-
Elacestrant: Administer via oral gavage daily. Doses of 30 mg/kg and 60 mg/kg have been used in mouse models.[9]
-
Fulvestrant: Administer subcutaneously, typically on a weekly schedule (e.g., 5 mg/mouse).[10][22]
-
-
Monitoring and Endpoint: Monitor animal weight and tumor size throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be harvested for further analysis (e.g., western blotting, immunohistochemistry).[10]
Conclusion
The development of resistance to fulvestrant remains a critical hurdle in the management of ER+ breast cancer. The novel KAT6A/B inhibitor, this compound, presents a promising therapeutic avenue with a distinct mechanism of action. While direct comparative data is still emerging, the preclinical evidence suggests its potential to overcome endocrine resistance. Alongside this compound, next-generation oral SERDs like elacestrant and the established CDK4/6 inhibitors offer valuable alternative and complementary strategies. The continued investigation into these agents, both as monotherapies and in combination, is essential for improving outcomes for patients with advanced, endocrine-resistant breast cancer. The experimental models and protocols outlined in this guide provide a framework for the robust preclinical evaluation of these and future therapies.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. Combining KAT6A/B inhibitor and retinoic acid shows efficacy in neuroblastoma models | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US Food and Drug Administration Approval Summary: Elacestrant for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative, ESR1-Mutated Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Modeling the novel SERD elacestrant in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined Androgen receptor blockade overcomes the resistance of breast cancer cells to palbociclib [ijbs.com]
- 13. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging principles for the development of resistance to antihormonal therapy: Implications for the clinical utility of fulvestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. research.sdsu.edu [research.sdsu.edu]
- 19. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. labeling.pfizer.com [labeling.pfizer.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: PF-9363 Versus Standard of Care in ER+ Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the novel KAT6A/B inhibitor, PF-9363, and the established standard-of-care therapies for Estrogen Receptor-Positive (ER+) breast cancer. The comparison is supported by preclinical experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to Therapeutic Strategies in ER+ Breast Cancer
Estrogen Receptor-Positive (ER+) breast cancer is the most common subtype, accounting for approximately 75% of all cases.[1] Its growth is driven by the estrogen receptor signaling pathway. For decades, the standard of care has revolved around endocrine therapies that target this pathway by either blocking the receptor or reducing estrogen production.[2][3] These include selective estrogen receptor modulators (SERMs), aromatase inhibitors (AIs), and selective estrogen receptor degraders (SERDs).[2][4] More recently, the combination of endocrine therapy with CDK4/6 inhibitors has become the preferred first-line treatment for advanced ER+ breast cancer.[4][5]
Despite the success of these therapies, acquired resistance remains a major clinical challenge. This has spurred the development of novel agents with distinct mechanisms of action. This compound (also known as CTx-648) is a first-in-class, orally bioavailable small molecule that targets the epigenetic regulators KAT6A and KAT6B, presenting a new strategy to overcome resistance and suppress ER-driven tumor growth.[6][7][8]
Mechanism of Action: this compound vs. Standard of Care
This compound: An Epigenetic Approach
This compound is a potent and highly selective inhibitor of the lysine acetyltransferases KAT6A and its paralog KAT6B.[9][10]
-
Target: KAT6A/B are "writer" enzymes that acetylate histone H3 at lysine 23 (H3K23Ac).[7]
-
Oncogenic Role: In ER+ breast cancer, particularly in the 10-15% of cases where KAT6A is amplified, this enzyme plays a crucial role in regulating ER-driven gene expression programs that are essential for tumor proliferation and survival.[1][11]
-
Inhibition Pathway: By inhibiting KAT6A/B, this compound suppresses H3K23 acetylation. This leads to reduced binding of RNA Polymerase II to the promoters of key estrogen signaling genes, ultimately downregulating the expression of the ESR1 (ERα) gene itself, as well as genes involved in cell cycle progression, and stem cell pathways.[6][7][11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Current medical treatment of estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. breastcancer.org [breastcancer.org]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. selleckchem.com [selleckchem.com]
- 10. | BioWorld [bioworld.com]
- 11. oncologyone.com.au [oncologyone.com.au]
Comparative Guide to the Cross-Reactivity of PF-9363 with other Histone Acetyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of PF-9363 (also known as CTx-648), a potent and selective inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies and to provide context for its observed biological effects.
Introduction to this compound
This compound is a first-in-class, orally bioavailable small molecule inhibitor targeting the MYST family of histone acetyltransferases, specifically KAT6A and its paralog KAT6B.[1][2] These enzymes play a crucial role in regulating gene expression through the acetylation of histone H3 at lysine 23 (H3K23ac), a modification associated with active transcription.[1][2] Dysregulation of KAT6A/B activity has been implicated in various cancers, particularly in estrogen receptor-positive (ER+) breast cancer, making them attractive therapeutic targets.[1][2][3] this compound has demonstrated potent anti-tumor activity in preclinical models of ER+ breast cancer.[3]
Cross-Reactivity Profile of this compound
The selectivity of a chemical probe or drug candidate is a critical parameter that influences its utility and potential for off-target effects. This compound has been profiled against other members of the MYST family of HATs and has shown a high degree of selectivity for KAT6A/B.
Quantitative Analysis of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound against a panel of MYST family histone acetyltransferases. The data is presented as the inhibitor constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Histone Acetyltransferase | Family | Target Histone Mark | This compound Ki (nM) | Selectivity vs. KAT6A |
| KAT6A (MOZ) | MYST | H3K23ac | 0.41 | 1x |
| KAT6B (MORF) | MYST | H3K23ac | 1.2 | ~3x |
| KAT7 (HBO1) | MYST | H3K14ac | 66 | ~161x |
| KAT5 (Tip60) | MYST | H4K16ac | 384 | ~937x |
| KAT8 (MOF) | MYST | H4K16ac | 570 | ~1390x |
Data sourced from a 2021 publication by Sharma, S. et al.[1]
As the data indicates, this compound is a highly potent inhibitor of KAT6A and KAT6B. Its potency against other MYST family members is significantly lower, demonstrating a clear selectivity window. Studies have also indicated high selectivity against other non-MYST family HATs.[1][2] For instance, research on inhibitors targeting GCN5/PCAF (KAT2A/B) and p300/CBP (KAT3B/A) has shown no impact on the H3K23ac mark, which is the primary target of this compound, suggesting a lack of cross-reactivity with these HAT families.[3]
A hierarchical inhibition profile for this compound has been described as KAT6A/B > KAT7 >> KAT8 > KAT5, which is consistent with the quantitative Ki values.[4] This dose-dependent engagement of different HATs is an important consideration for in vitro and in vivo studies.
Cellular Activity
In addition to biochemical assays, the activity of this compound has been assessed in cellular contexts. The following table shows the half-maximal inhibitory concentration (IC50) of this compound in two ER+ breast cancer cell lines with high KAT6A expression.
| Cell Line | Cancer Type | This compound IC50 (nM) |
| ZR-75-1 | ER+ Breast Cancer | 0.3 |
| T47D | ER+ Breast Cancer | 0.9 |
Data sourced from a 2021 publication by Sharma, S. et al.
Signaling Pathway of KAT6A
Understanding the signaling context in which an inhibitor acts is crucial for interpreting experimental results. KAT6A exerts its effects on gene expression through a well-defined pathway.
Caption: KAT6A-mediated signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cross-reactivity of HAT inhibitors like this compound.
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay using a LanthaScreen™ Eu-anti-H3K23ac antibody to determine the in vitro potency of inhibitors against KAT6A.
Materials:
-
Recombinant human KAT6A enzyme
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
LanthaScreen™ Eu-anti-H3K23ac antibody (donor)
-
Fluorescently labeled tracer (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.01% Tween-20)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted inhibitor solutions.
-
Add the KAT6A enzyme and histone H3 peptide substrate to the wells.
-
Initiate the enzymatic reaction by adding Acetyl-CoA.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection mix containing the LanthaScreen™ Eu-anti-H3K23ac antibody and the fluorescent tracer.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the inhibitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, taking into account the concentration of Acetyl-CoA and its Km.
Caption: Workflow for a TR-FRET based HAT inhibition assay.
Cellular Histone Acetylation Assay (Western Blot)
This protocol is used to assess the effect of an inhibitor on the levels of specific histone acetylation marks within cells.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-H3K23ac, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time.
-
Harvest cells and lyse them in lysis buffer on ice.
-
Quantify protein concentration using a suitable method (e.g., BCA assay).
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the histone modification of interest (e.g., anti-H3K23ac) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize for loading, strip the membrane and re-probe with an antibody against a total histone protein (e.g., anti-total Histone H3).
Conclusion
This compound is a highly potent and selective inhibitor of KAT6A and KAT6B, with significantly lower activity against other MYST family HATs and likely other HAT families. This favorable cross-reactivity profile, combined with its demonstrated cellular and in vivo efficacy, makes this compound a valuable tool for studying the biological roles of KAT6A/B and a promising candidate for further therapeutic development. Researchers using this compound should be mindful of its dose-dependent effects on other HATs, particularly KAT7, at higher concentrations. The experimental protocols provided in this guide offer a framework for independently verifying its selectivity and for investigating its mechanism of action in various biological systems.
References
A Comparative In Vitro Analysis of PF-9363 and Tamoxifen in ER-Positive Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel KAT6A/B inhibitor, PF-9363, and the established selective estrogen receptor modulator (SERM), tamoxifen, based on available in vitro experimental data. The focus of this comparison is on their respective mechanisms of action, anti-proliferative effects, and impact on key signaling pathways in estrogen receptor-positive (ER+) breast cancer cell lines.
Executive Summary
This compound, a first-in-class, potent, and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B, demonstrates remarkable preclinical anti-tumor activity in ER+ breast cancer models.[1] Tamoxifen, a long-standing cornerstone of endocrine therapy, acts by competitively inhibiting the estrogen receptor.[2] This guide synthesizes in vitro data to offer a comparative perspective on their efficacy and molecular mechanisms. While direct head-to-head comparative studies are limited, this analysis collates data from various sources to provide a comprehensive overview for research and drug development purposes.
Quantitative Data Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and the active metabolite of tamoxifen, 4-hydroxytamoxifen (4-OHT), in various ER+ breast cancer cell lines. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution.
Table 1: Comparative IC50 Values for this compound and 4-Hydroxytamoxifen
| Compound | Cell Line | IC50 |
| This compound | ZR-75-1 | 0.3 nM[3][4][5] |
| This compound | T47D | 0.9 nM[3][4][5] |
| 4-Hydroxytamoxifen | MCF-7 | 12 µM[6] |
| 4-Hydroxytamoxifen | T47D | 15 µM[6] |
Note: Data for tamoxifen is presented for its active metabolite, 4-hydroxytamoxifen, as this is the primary mediator of its anti-estrogenic effects. One study noted that MCF7 and ZR-75-1 cell lines have similar IC50 values for tamoxifen.[7]
Mechanism of Action and Signaling Pathways
This compound and tamoxifen exert their anti-cancer effects through distinct molecular mechanisms, both ultimately impacting the estrogen receptor signaling pathway, a critical driver in ER+ breast cancer.
Tamoxifen's Mechanism of Action:
Tamoxifen acts as a selective estrogen receptor modulator (SERM). In breast tissue, it competitively binds to the estrogen receptor (ERα), preventing estrogen from binding and thereby blocking the downstream signaling cascade that promotes tumor cell proliferation.[2] This inhibition of ER signaling leads to cell cycle arrest and induction of apoptosis.
This compound's Mechanism of Action:
This compound is a highly selective inhibitor of the histone acetyltransferases KAT6A and its paralog KAT6B.[1] These enzymes are responsible for the acetylation of histone H3 at lysine 23 (H3K23Ac), a key epigenetic mark.[3] By inhibiting KAT6A/B, this compound leads to a downregulation of genes involved in the estrogen receptor 1 (ESR1) pathway, as well as pathways related to the cell cycle and stem cells.[1][3] This ultimately results in potent anti-tumor activity in ER+ breast cancer models.[1]
Experimental Protocols
This section outlines the general methodologies for key in vitro experiments cited in the comparison. Specific parameters such as cell seeding density, drug concentrations, and incubation times may vary between studies.
1. Cell Viability/Proliferation Assays
These assays are fundamental to determining the cytotoxic or cytostatic effects of a compound on cancer cells.
-
MTT Assay (for Tamoxifen):
-
Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of tamoxifen concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay (for this compound):
-
Cells are seeded in 96-well plates and treated with various concentrations of this compound.
-
After the incubation period, CellTiter-Glo® reagent is added to the wells.
-
The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Luminescence is read on a plate reader.
-
2. Apoptosis Assays
These assays are used to quantify the extent to which a compound induces programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Cells are treated with the test compound (this compound or tamoxifen) for a defined period.
-
Both adherent and floating cells are collected and washed.
-
Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptotic or necrotic cells.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Concluding Remarks
The available in vitro data suggest that both this compound and tamoxifen are effective in inhibiting the proliferation of ER+ breast cancer cells, albeit through different mechanisms. This compound demonstrates high potency at nanomolar concentrations in the cell lines tested, targeting the epigenetic machinery that regulates estrogen receptor signaling. Tamoxifen, acting as a direct antagonist of the estrogen receptor, shows efficacy at micromolar concentrations.
The distinct mechanisms of action of these two compounds present potential opportunities for novel therapeutic strategies. For instance, this compound may offer a therapeutic option for tumors that have developed resistance to tamoxifen. Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential for combination therapies of these two agents in various ER+ breast cancer subtypes. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. oncologyone.com.au [oncologyone.com.au]
- 2. Molecular Analysis of Acquired Tamoxifen Resistance in Breast Cancer Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]
- 5. | BioWorld [bioworld.com]
- 6. Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
